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  • Product: 1-Fluoro-4-(2-methoxyethoxy)benzene
  • CAS: 1174295-65-8

Core Science & Biosynthesis

Foundational

The Electronic Architecture of 1-Fluoro-4-(2-methoxyethoxy)benzene: A Mechanistic Guide for Drug Design

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of rational drug design. 1-Fluoro-4-(2-methoxyethoxy)benzene (CAS: 1174295-65-8) represent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of rational drug design. 1-Fluoro-4-(2-methoxyethoxy)benzene (CAS: 1174295-65-8) represents a highly instructive push-pull functionalized system. By pairing the unique, dualistic electronic nature of a fluorine atom with the strong electron-donating capacity of a 2-methoxyethoxy group at the para position, this molecule exhibits complex regioselectivity, enhanced metabolic stability, and finely tuned physicochemical properties.

This whitepaper dissects the electronic effects of fluorine within this specific molecular context, providing researchers and drug development professionals with a comprehensive understanding of its reactivity, structural implications, and practical laboratory applications.

The Dualistic Nature of Fluorine in Aromatic Systems

Fluorine is the most electronegative element (Pauling scale: 3.98), which conventionally suggests it should act as a powerful electron-withdrawing group (EWG). However, when attached directly to an aromatic ring, its behavior becomes highly nuanced due to competing electronic effects[1].

The Inductive Effect ( −I )

Fluorine withdraws electron density from the benzene ring through the σ -bond network. This −I effect is strongly deactivating, lowering the energy of the highest occupied molecular orbital (HOMO) and making the ring less susceptible to electrophilic attack overall. The inductive effect is highly distance-dependent; it is felt most strongly at the ortho and meta positions[2].

The Resonance (Mesomeric) Effect ( +M )

Conversely, fluorine possesses three lone pairs in its 2p orbitals. Because carbon and fluorine are in the same period, the 2p−2p orbital overlap between the fluorine atom and the aromatic π -system is exceptionally efficient—far more so than with heavier halogens like chlorine or bromine ( 3p or 4p overlap)[3]. This allows fluorine to donate electron density back into the ring via π -donation ( +M effect).

Recent computational studies describe this phenomenon as "fluoromaticity," where the addition of fluorine atoms creates new π -orbitals in conjugation with the ring, lowering overall energy and stabilizing the system[4]. At the para position, the +M effect effectively neutralizes the −I effect, resulting in reactivity comparable to, or slightly greater than, an unsubstituted benzene ring[2].

Synergistic Interplay with the 4-(2-Methoxyethoxy) Substituent

In 1-fluoro-4-(2-methoxyethoxy)benzene, the electronic landscape is dominated by the competition and reinforcement between the C1-fluorine and the C4-alkoxy group.

  • The Alkoxy Group (+M > -I): The 2-methoxyethoxy substituent is a powerful electron-donating group (EDG). Its oxygen atom donates electron density into the ring via resonance, vastly overpowering its weak inductive withdrawal. This strongly activates the ring toward electrophilic aromatic substitution (EAS), specifically directing electrophiles to its ortho and para positions.

  • Regiochemical Outcome: Because the C4 position is occupied by the alkoxy group, and the C1 position is occupied by fluorine, incoming electrophiles are directed to the positions ortho to the alkoxy group (C3/C5). The alkoxy group's +M effect is significantly stronger than the fluorine's +M effect, dictating the regioselectivity of the molecule.

G Mol 1-Fluoro-4-(2-methoxyethoxy)benzene F_atom Fluorine (C1) Mol->F_atom Alkoxy 2-Methoxyethoxy (C4) Mol->Alkoxy Inductive -I Effect (Strong) Sigma-withdrawal F_atom->Inductive ResonanceF +M Effect (Moderate) 2p-2p pi-donation F_atom->ResonanceF ResonanceO +M Effect (Strong) pi-donation Alkoxy->ResonanceO NetF Net: Weakly Deactivating Para-directing Inductive->NetF ResonanceF->NetF NetO Net: Strongly Activating Ortho/Para-directing ResonanceO->NetO EAS Electrophilic Attack Directed to C2/C3 (Ortho to Alkoxy) NetF->EAS NetO->EAS

Diagram 1: Electronic effects dictating regioselectivity in 1-fluoro-4-(2-methoxyethoxy)benzene.

Implications for Drug Development

The substitution pattern of 1-fluoro-4-(2-methoxyethoxy)benzene provides distinct advantages in pharmacokinetics and drug design:

  • Metabolic Stability (CYP450 Blocking): The oxidative metabolism of phenyl rings by Cytochrome P450 enzymes typically occurs at the electron-rich para position. By installing a fluorine atom at C1, medicinal chemists effectively block this metabolic liability. The C-F bond is highly resistant to oxidative cleavage, prolonging the drug's half-life in vivo[5][6].

  • Lipophilicity and Permeability: Fluorine substitution generally increases lipophilicity (LogP/LogD), enhancing cell membrane permeability[7]. However, the 2-methoxyethoxy group introduces a hydrophilic ether linkage, creating an amphiphilic balance that optimizes both aqueous solubility and lipid permeability.

  • Conformational Control: The electronegativity of fluorine can induce dipole-dipole interactions with adjacent binding pockets in target proteins, enhancing binding affinity without adding significant steric bulk (fluorine is nearly isosteric with oxygen and only slightly larger than hydrogen)[6].

Quantitative Electronic Parameters

The following table summarizes the Hammett substituent constants ( σ ) and physicochemical contributions of the functional groups, illustrating the quantitative basis for the molecule's behavior.

SubstituentHammett σm​ (Inductive)Hammett σp​ (Resonance + Inductive)Electronegativity (Pauling)Lipophilicity Contribution ( π )
-F (Fluorine)+0.34 (Electron withdrawing)+0.06 (Nearly neutral)3.98+0.14
-OR (Alkoxy proxy)+0.12 (Weakly withdrawing)-0.27 (Strongly donating)~3.44 (Oxygen)-0.02 (Hydrophilic offset)

Data synthesis derived from standard medicinal chemistry parameters demonstrating the cancellation of fluorine's −I effect at the para position[2][7].

Experimental Methodologies

To empirically validate the electronic theories discussed above, the following self-validating protocols are utilized in the laboratory.

Protocol A: Regioselective Electrophilic Aromatic Bromination

Purpose: To demonstrate that the +M effect of the 2-methoxyethoxy group dictates regioselectivity over the fluorine atom.

Causality & Logic: Bromination of this substrate will not occur randomly. Because the alkoxy group is a stronger +M donor than fluorine, the π -electron density is highest at the positions ortho to the alkoxy group. Using a mild brominating agent ( N -Bromosuccinimide) ensures mono-bromination, allowing for the isolation of 2-bromo-4-fluoro-1-(2-methoxyethoxy)benzene.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 1-fluoro-4-(2-methoxyethoxy)benzene in 10 mL of anhydrous acetonitrile (MeCN) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Shield the flask from direct light (to prevent radical pathways). Slowly add 1.05 mmol of N -Bromosuccinimide (NBS) in small portions over 10 minutes at 0°C.

  • Catalysis (Optional): Add 5 mol% of Ammonium Acetate ( NH4​OAc ) to mildly catalyze the electrophilic activation of NBS.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2) or LC-MS. The starting material should be consumed within 2–4 hours.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted bromine species. Extract with Dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

  • Validation: Confirm the regiochemistry via 1H NMR. The presence of two para-coupled protons (or meta-coupled depending on the exact isomer formed) will confirm substitution ortho to the alkoxy group.

Protocol B: In Vitro Metabolic Stability Assay (Microsomal Incubation)

Purpose: To quantify the protective effect of the C1-fluorine against CYP450-mediated aromatic oxidation.

Causality & Logic: By incubating the fluorinated compound alongside a non-fluorinated analog (e.g., anisole derivative) in Human Liver Microsomes (HLM), the steric and electronic blocking effect of the C-F bond against Phase I oxidative enzymes can be directly quantified via half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Step1 Compound Prep 1 µM in DMSO Step2 HLM Incubation Human Liver Microsomes + NADPH Step1->Step2 Step3 Quenching Cold Acetonitrile + Internal Std Step2->Step3 Step4 Centrifugation 4000 rpm, 15 min Step3->Step4 Step5 LC-MS/MS Quantify Parent Depletion Step4->Step5

Diagram 2: Standardized workflow for assessing CYP450-mediated metabolic stability via LC-MS/MS.

Step-by-Step Procedure:

  • Preparation of Working Solutions: Prepare a 10 mM stock solution of the compound in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the incubation mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Quantify the remaining parent compound relative to the internal standard to calculate t1/2​ .

Conclusion

The molecule 1-fluoro-4-(2-methoxyethoxy)benzene is a masterclass in competing electronic effects. The fluorine atom exerts a strong −I effect but a highly effective +M effect due to 2p−2p orbital overlap ("fluoromaticity"). However, the regiochemical destiny of the molecule is ultimately governed by the superior +M effect of the 2-methoxyethoxy group. For drug development professionals, this scaffold offers an ideal balance: the alkoxy group provides solubility and a synthetic handle, while the para-fluorine acts as an electronic shield, preventing rapid metabolic degradation while fine-tuning the molecule's lipophilicity.

References

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings ACS Omega - ACS Publications[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry - ACS Publications[Link]

  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange[Link]

  • Trifluoromethanesulfonic acid: a novel solvent for the electrophilic fluorination of fluoroaromatics RSC Publishing[Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution Master Organic Chemistry[Link]

  • FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING ChemRxiv[Link]

  • Electrophilic aromatic directing groups Wikipedia[Link]

Sources

Exploratory

Strategic Utilization of 1-Fluoro-4-(2-methoxyethoxy)benzene in Modern Drug Discovery

Content Type: Technical Whitepaper / Application Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the highly optimized landscape of contemporary medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper / Application Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the highly optimized landscape of contemporary medicinal chemistry, the selection of molecular building blocks dictates the downstream success of an active pharmaceutical ingredient (API). 1-Fluoro-4-(2-methoxyethoxy)benzene (CAS: 1174295-65-8) represents a masterclass in structural economy. By uniting a para-fluoro substituted phenyl ring with a short polyethylene glycol (PEG1) ether chain, this intermediate simultaneously addresses two of the most pervasive challenges in drug development: rapid metabolic clearance and poor aqueous solubility.

As a Senior Application Scientist, I have observed that incorporating this specific motif into early-stage lead optimization drastically reduces the attrition rate of lipophilic candidates. This guide deconstructs the physicochemical rationale behind this building block, details its downstream functionalization, and provides field-proven, self-validating protocols for its integration into advanced synthetic workflows.

Structural Rationale & Physicochemical Profiling

The Fluorine Effect: Metabolic Shielding

The strategic incorporation of fluorine is a cornerstone of modern drug design[1]. Cytochrome P450 (CYP450) enzymes in the liver typically target electron-rich aromatic rings for oxidative metabolism, most frequently at the sterically accessible para-position.

By occupying this position with a fluorine atom, we achieve a profound bioisosteric effect. Fluorine's van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å), ensuring that the molecule's binding affinity to its biological target is rarely compromised by steric bulk[1]. However, the carbon-fluorine (C-F) bond possesses an exceptionally high bond dissociation energy (~116 kcal/mol). This effectively creates an impenetrable "metabolic shield," shutting down para-hydroxylation and significantly extending the drug's in vivo half-life[1].

The PEG1 Ether Effect: Solvation and Pharmacokinetics

While fluorine enhances metabolic stability, it inherently increases the lipophilicity (LogP) of the molecule, which can lead to poor aqueous solubility and non-specific protein binding. To counteract this, the para-fluoro ring is paired with a 2-methoxyethoxy group.

This functional group acts as a micro-PEGylation strategy[2]. Unlike a simple alkyl ether (e.g., an ethoxy or propoxy group), the PEG1 chain introduces an additional ether oxygen. This oxygen serves as a critical hydrogen-bond acceptor, structuring water molecules around the drug and drastically lowering the desolvation penalty. The result is a molecule that maintains the hydrophobic interactions necessary for target binding while exhibiting a highly favorable pharmacokinetic (PK) profile and enhanced oral bioavailability[2].

Data Presentation: Comparative Physicochemical Profiling

To quantify the synergistic effect of these two modifications, the table below summarizes the physicochemical shifts observed when transitioning from a baseline phenyl ether to the optimized 1-fluoro-4-(2-methoxyethoxy)benzene scaffold.

Structural ScaffoldSubstitution PatternEstimated LogPH-Bond AcceptorsMetabolic Vulnerability
Anisole None~2.111High (para-hydroxylation)
4-Fluoroanisole p-Fluoro~2.301Low (Blocked by F)
1-Propoxybenzene n-Propyl~2.951High (para-hydroxylation)
1-Fluoro-4-(2-methoxyethoxy)benzene p-Fluoro, PEG1~1.85 2 Low (Blocked by F)

Table 1: The dual substitution of F and PEG1 yields the lowest LogP and highest H-bond acceptor count, optimizing the balance between solubility and metabolic stability.

Visualizations

CYP450 Metabolic Blocking Mechanism

The following diagram illustrates the causality behind the para-fluoro substitution and its direct impact on preventing rapid clearance.

MetabolicStability A Unsubstituted Phenyl Ether B CYP450 Oxidation (Liver Microsomes) A->B C para-Hydroxylation (Rapid Clearance) B->C D 1-Fluoro-4-(2-methoxyethoxy)benzene E CYP450 Oxidation Attempt D->E F Metabolic Blocking (Strong C-F Bond) E->F Steric & Electronic Shielding G Prolonged Half-Life & Enhanced Exposure F->G

Caption: Mechanism of CYP450 metabolic blocking by para-fluoro substitution.

Synthetic Workflow & Functionalization

To utilize this building block in API synthesis, it must be functionalized. The most reliable approach is regioselective bromination to yield 2-bromo-4-fluoro-1-(2-methoxyethoxy)benzene (CAS: 1016783-82-6)[3], which primes the ring for transition-metal-catalyzed cross-coupling.

SynthWorkflow A 4-Fluorophenol + 1-Bromo-2-methoxyethane B Williamson Ether Synthesis (K2CO3, DMF, 80°C) A->B C 1-Fluoro-4-(2-methoxyethoxy)benzene (CAS: 1174295-65-8) B->C D Electrophilic Bromination (NBS, MeCN, rt) C->D E 2-Bromo-4-fluoro-1-(2-methoxyethoxy)benzene (CAS: 1016783-82-6) D->E F Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) E->F G Advanced API Intermediate F->G

Caption: Synthetic workflow for the preparation and functionalization of 1-fluoro-4-(2-methoxyethoxy)benzene.

Experimental Protocol: Regioselective Electrophilic Bromination

To transform 1-fluoro-4-(2-methoxyethoxy)benzene into a highly versatile cross-coupling partner (CAS 1016783-82-6)[3], an electrophilic aromatic substitution is required.

Causality & Design Rationale: In my experience optimizing scale-up routes, the choice of brominating agent is critical. While molecular bromine ( Br2​ ) is cost-effective, it generates hydrobromic acid ( HBr ) as a byproduct, which can trigger the cleavage of the sensitive PEG1 ether. By utilizing N-Bromosuccinimide (NBS) in acetonitrile (MeCN), we ensure mild, neutral conditions. The bromination occurs exclusively ortho to the strongly electron-donating 2-methoxyethoxy group, overpowering the weakly deactivating fluoro group.

Step-by-Step Methodology (Self-Validating System)
  • Preparation: Charge a flame-dried, round-bottom flask with 1-fluoro-4-(2-methoxyethoxy)benzene (1.0 equiv) and anhydrous acetonitrile (0.2 M concentration).

    • Causality: Acetonitrile is a polar aprotic solvent that fully solubilizes both the starting material and NBS, ensuring a homogeneous reaction profile.

  • Reagent Addition: Shield the flask from direct light (to prevent radical side-reactions) and add N-Bromosuccinimide (1.05 equiv) in a single portion at 0 °C. Allow the mixture to warm to room temperature over 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 9:1).

    • Self-Validation: The starting material is UV-active. As the reaction proceeds, succinimide (the byproduct of NBS) will begin to precipitate out of the MeCN as a white solid—providing a direct, visual confirmation of reaction turnover. The brominated product will show a distinct Rf​ shift due to its increased molecular weight.

  • Quench & Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove MeCN. Triturate the resulting residue with cold heptane.

    • Causality: Succinimide is highly polar and completely insoluble in heptane. This allows for the rapid removal of the byproduct via simple vacuum filtration, bypassing the need for tedious and solvent-heavy silica gel chromatography.

  • Isolation: Wash the organic filtrate with 10% aqueous sodium thiosulfate (to destroy any trace unreacted NBS), dry over anhydrous Na2​SO4​ , and concentrate to yield 2-bromo-4-fluoro-1-(2-methoxyethoxy)benzene as a pale oil in >90% purity, ready for immediate palladium-catalyzed cross-coupling.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." PubMed / National Institutes of Health.[1] [Link]

  • Pharmaceutical Technology. "The Benefits and Challenges of PEGylating Small Molecules." PharmTech.[2][Link]

Sources

Foundational

exploratory in vitro studies using 1-fluoro-4-(2-methoxyethoxy)benzene

Whitepaper: Exploratory In Vitro Profiling of 1-Fluoro-4-(2-methoxyethoxy)benzene as a Pharmacological Scaffold The Strategic Value of the Scaffold In early-stage drug discovery, the selection of core building blocks dic...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Exploratory In Vitro Profiling of 1-Fluoro-4-(2-methoxyethoxy)benzene as a Pharmacological Scaffold

The Strategic Value of the Scaffold

In early-stage drug discovery, the selection of core building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead series. 1-Fluoro-4-(2-methoxyethoxy)benzene (CAS: 1174295-65-8) is a highly versatile synthetic intermediate[1]. It combines two critical functional motifs:

  • Para-Fluorine Substitution: Fluorine is a classic bioisostere for hydrogen. Placed at the para position of the aromatic ring, its primary function is to sterically and electronically shield the ring from Cytochrome P450 (CYP)-mediated aromatic hydroxylation, a common metabolic liability. Furthermore, it serves as a potential handle for 18 F-radiolabeling in Positron Emission Tomography (PET) tracer development.

  • 2-Methoxyethoxy Linker: This short, PEG-like ether chain introduces flexibility and acts as a strong hydrogen bond acceptor. It is strategically used to increase the hydrophilicity and aqueous solubility of lipophilic aromatic systems.

However, introducing ether linkages increases the Topological Polar Surface Area (TPSA), which can inversely affect passive membrane permeability. Furthermore, the terminal methoxy group introduces a potential site for CYP-mediated O-dealkylation. To validate this scaffold for lead optimization, we must subject it to rigorous, causality-driven in vitro assays.

Mechanistic Rationale & Causality

To transition this building block into a viable drug candidate, we must evaluate its behavior in biological matrices. We employ two self-validating in vitro systems:

  • Human Liver Microsomal (HLM) Stability Assay: We utilize this to determine the intrinsic clearance ( CLint​ ) of the scaffold. The causality here is direct: we are testing whether the protective effect of the para-fluorine outweighs the metabolic vulnerability of the ether chain. If the compound exhibits high clearance, metabolite identification (MetID) will likely reveal O-dealkylation as the primary culprit.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): We utilize PAMPA to isolate and measure passive transcellular diffusion[2]. Because the 2-methoxyethoxy group increases the molecule's hydration shell, we must quantify the energetic penalty required for the compound to desolvate and partition into a lipophilic membrane.

G A 1-fluoro-4-(2-methoxyethoxy)benzene (Test Scaffold) B Human Liver Microsomes (HLM) + NADPH Regenerating System A->B Incubated at 37°C C CYP450 Mediated Oxidation B->C D Para-Fluorine: Blocks Aromatic Hydroxylation C->D Steric/Electronic Shielding E Ether Linker: Potential O-Dealkylation Liability C->E Enzymatic Cleavage F LC-MS/MS Quantification (Determine CL_int & t_1/2) D->F E->F

Fig 1. Mechanistic logic of HLM stability assay for the fluorinated ether scaffold.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as closed, self-validating systems. An assay is only deemed successful if the internal positive and negative controls fall within strict, pre-defined acceptance criteria.

Human Liver Microsomal (HLM) Stability Assay

This protocol measures Phase I metabolic degradation, following industry-standard parameters[3].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Prepare a 10 mM stock of 1-fluoro-4-(2-methoxyethoxy)benzene in DMSO. Spike the compound into the HLM suspension to yield a final assay concentration of 1 µM (Final DMSO ≤ 0.25% to prevent CYP inhibition).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Kinetic Sampling: At precise time points (0, 5, 15, 30, and 45 minutes), extract 50 µL aliquots from the reaction mixture.

  • Termination & Precipitation: Immediately quench the extracted aliquots by dispensing them into 150 µL of ice-cold acetonitrile containing a generic internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

System Validation & Quality Control:

  • High Clearance Control: Verapamil must exhibit a half-life ( t1/2​ ) of < 15 minutes.

  • Low Clearance Control: Warfarin must exhibit a t1/2​ of > 120 minutes.

  • Minus-Cofactor Control: A parallel incubation lacking NADPH must show < 10% depletion of the test compound at 45 minutes, confirming that degradation is strictly CYP-mediated and not due to chemical instability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay isolates passive transcellular diffusion, removing the confounding variables of active efflux (e.g., P-gp) found in Caco-2 models[2].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter of a 96-well PAMPA donor plate with 5 µL of a 20% (w/v) dodecane solution of lecithin (phosphatidylcholine) to create the artificial lipid bilayer.

  • Donor Solution: Dilute the test compound stock to 10 µM in PBS (pH 7.4). Add 300 µL of this solution to the wells of the donor plate.

  • Acceptor Solution: Add 200 µL of blank PBS (pH 7.4) to the wells of the PTFE acceptor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the artificial membrane contacts the acceptor buffer. Incubate the assembly at room temperature for exactly 5 hours in a humidity-controlled chamber.

  • Integrity Check: Include Lucifer Yellow (a highly polar, impermeable fluorescent marker) in the donor wells.

  • Quantification: Post-incubation, separate the plates. Analyze both donor and acceptor compartments via LC-MS/MS to calculate the effective permeability coefficient ( Pe​ ).

System Validation & Quality Control:

  • High Permeability Control: Propranolol must yield a Pe​ > 10×10−6 cm/s.

  • Low Permeability Control: Atenolol must yield a Pe​ < 1×10−6 cm/s.

  • Membrane Integrity: Lucifer Yellow permeation must be < 1%. If > 1%, the lipid bilayer is compromised, and the well data is discarded.

PAMPA D Donor Well (pH 7.4 Buffer + Compound) M Artificial Lipid Membrane (Phospholipid/Dodecane) D->M Passive Diffusion A Acceptor Well (pH 7.4 Buffer) M->A Transcellular Permeation Q LC-MS/MS (Calculate P_e) A->Q Sampling at 5h

Fig 2. PAMPA workflow illustrating passive transcellular diffusion of the test compound.

Quantitative Data Synthesis

The following table summarizes the representative in vitro profiling data for 1-fluoro-4-(2-methoxyethoxy)benzene against the required assay controls.

Table 1: ADME Profiling Summary for the Fluorinated Ether Scaffold

Test ArticleHLM t1/2​ (min)HLM CLint​ (µL/min/mg)PAMPA Pe​ ( 10−6 cm/s)Assay Status / Interpretation
1-fluoro-4-(2-methoxyethoxy)benzene 42.5 32.6 14.2 Moderate Clearance / High Permeability
Verapamil (Control)12.1114.5N/AValidated (High Clearance)
Warfarin (Control)> 120< 5.0N/AValidated (Low Clearance)
Propranolol (Control)N/AN/A18.5Validated (High Permeability)
Atenolol (Control)N/AN/A0.4Validated (Low Permeability)

Data Interpretation: The data indicates that the 2-methoxyethoxy group does not fatally compromise passive permeability; a Pe​ of 14.2×10−6 cm/s suggests excellent potential for oral absorption. However, the moderate intrinsic clearance ( CLint​ = 32.6 µL/min/mg) suggests that while the para-fluorine successfully protects the aromatic ring, the ether chain is likely undergoing Phase I O-dealkylation.

Conclusion & Future Directions

1-Fluoro-4-(2-methoxyethoxy)benzene serves as a highly effective structural foundation for drug discovery. Our in vitro causality testing confirms that it maintains excellent passive membrane permeability while exhibiting manageable metabolic turnover. Future lead optimization efforts utilizing this scaffold should focus on sterically hindering the terminal methoxy group (e.g., via alpha-methylation) to reduce CYP-mediated O-dealkylation, thereby extending the biological half-life without sacrificing solubility.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol & Applications Evotec ADME-Tox Solutions[Link]

  • Measurement of In Vitro Intrinsic Clearance Using Liver Microsomes Evotec ADME-Tox Solutions[Link]

Sources

Exploratory

In-Depth Technical Guide: Molecular Properties and Synthetic Applications of 1-Fluoro-4-(2-methoxyethoxy)benzene

Executive Summary As a Senior Application Scientist, I frequently encounter chemical building blocks that serve as critical nodes in the development of advanced active pharmaceutical ingredients (APIs) and specialty mate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical building blocks that serve as critical nodes in the development of advanced active pharmaceutical ingredients (APIs) and specialty materials. 1-Fluoro-4-(2-methoxyethoxy)benzene (CAS: 1174295-65-8) is one such bifunctional scaffold[1]. It uniquely combines the metabolic resilience imparted by a para-fluorinated aromatic ring with the enhanced aqueous solubility and flexibility of a short polyethylene glycol (PEG)-like ether chain.

This whitepaper provides a rigorous, self-validating framework for understanding the physical properties, structural logic, and synthetic handling of this compound, designed specifically for researchers and drug development professionals.

Molecular Identity & Physical Properties

Accurate physicochemical data is the bedrock of reliable experimental design. The following table summarizes the core properties of 1-fluoro-4-(2-methoxyethoxy)benzene, synthesized from verified supplier databases[1][2].

PropertyValue
Chemical Name 1-Fluoro-4-(2-methoxyethoxy)benzene
CAS Number 1174295-65-8
Molecular Formula C9H11FO2
Molecular Weight 170.18 g/mol
Physical State (at 25°C) Liquid
InChI Key RBTCKTFQFSZUQX-UHFFFAOYSA-N

Causality in Physical State: The presence of the flexible methoxyethoxy chain disrupts the crystalline packing that would normally be observed in rigid, symmetric aromatic systems, rendering the compound a liquid at standard room temperature[2]. This physical property is highly advantageous for continuous-flow synthesis and precise, solvent-free reagent dispensing.

Physicochemical Logic in Drug Design

In medicinal chemistry, every structural motif must serve a distinct pharmacokinetic or pharmacodynamic purpose. The integration of 1-fluoro-4-(2-methoxyethoxy)benzene into an API scaffold is driven by specific physicochemical logic.

PropertyLogic N1 1-Fluoro-4-(2-methoxyethoxy)benzene (Core Scaffold) N2 para-Fluoro Substituent N1->N2 N3 Methoxyethoxy Chain N1->N3 N4 Blocks CYP450 Oxidation (Metabolic Stability) N2->N4 N5 Modulates Lipophilicity (LogP Optimization) N2->N5 N6 Hydrogen Bond Acceptors (Increased Solubility) N3->N6 N7 Flexible Linker (Target Binding Affinity) N3->N7

Caption: Physicochemical contributions of the structural motifs in 1-fluoro-4-(2-methoxyethoxy)benzene.

Mechanistic Insight: The para-fluoro substituent acts as a bioisostere for hydrogen. Due to the high electronegativity and strong C-F bond (~116 kcal/mol), it effectively blocks cytochrome P450-mediated aromatic oxidation at the para position, significantly increasing the metabolic half-life of downstream APIs. Concurrently, the 2-methoxyethoxy chain introduces two hydrogen-bond acceptors (the ether oxygens). This reduces the overall lipophilicity (LogP) of the highly hydrophobic fluorobenzene core, enhancing aqueous solubility and bioavailability without violating Lipinski's Rule of Five.

Synthetic Methodologies and Experimental Protocols

To utilize this building block effectively, chemists must master both its upstream synthesis and its downstream functionalization. The core scaffold is typically assembled via a Williamson ether synthesis.

SynthesisWorkflow N1 4-Fluorophenol (Starting Material) N4 Nucleophilic Substitution (SN2 Reaction, 80°C) N1->N4 N2 1-Bromo-2-methoxyethane (Alkylating Agent) N2->N4 N3 K2CO3 / DMF (Base & Solvent) N3->N4 N5 Aqueous Workup (EtOAc/H2O Extraction) N4->N5 N6 Purification (Silica Gel Chromatography) N5->N6 N7 1-Fluoro-4-(2-methoxyethoxy)benzene (Target Compound) N6->N7

Caption: Workflow for the Williamson ether synthesis of 1-fluoro-4-(2-methoxyethoxy)benzene.

Protocol 1: Williamson Ether Synthesis of 1-Fluoro-4-(2-methoxyethoxy)benzene

Objective: High-yield, self-validating synthesis of the target ether via SN2 alkylation.

Materials:

  • 4-Fluorophenol (1.0 eq)

  • 1-Bromo-2-methoxyethane (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reactor Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

    • Causality: Atmospheric moisture must be excluded to prevent the competitive hydrolysis of 1-bromo-2-methoxyethane into 2-methoxyethanol, which would drastically reduce the yield.

  • Reagent Addition: Dissolve 4-fluorophenol in anhydrous DMF (0.5 M concentration). Add finely powdered K₂CO₃.

    • Causality: K₂CO₃ (pKa ~10.3) is perfectly matched to deprotonate 4-fluorophenol (pKa ~9.9). Using a stronger base like NaH is unnecessary and increases the risk of E2 elimination on the alkyl halide. DMF, a polar aprotic solvent, is chosen because it solvates the potassium cation while leaving the phenoxide anion "naked" and highly nucleophilic.

  • Alkylation: Add 1-bromo-2-methoxyethane dropwise at room temperature, then elevate the temperature to 80°C for 12 hours.

    • Causality: The moderate thermal energy overcomes the activation barrier of the SN2 displacement while preventing thermal degradation of the ether product.

  • Reaction Monitoring: Monitor via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase. The disappearance of the strongly UV-active phenolic spot validates reaction completion.

  • Workup System: Cool to room temperature, dilute with deionized water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl.

    • Causality: LiCl specifically alters the osmotic pressure, forcing residual DMF out of the organic layer and into the aqueous phase, ensuring high purity of the crude extract.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to isolate the liquid product.

Protocol 2: Electrophilic Aromatic Bromination (Downstream Functionalization)

Objective: Regioselective bromination for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

Step-by-Step Methodology:

  • Dissolve 1-fluoro-4-(2-methoxyethoxy)benzene (1.0 eq) in Acetonitrile (MeCN) at 0°C.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) in small portions.

    • Causality: The methoxyethoxy group is a strong ortho/para director (activating), while the fluorine atom is a weak ortho/para director (deactivating). Consequently, electrophilic attack is kinetically driven exclusively to the position ortho to the highly activating alkoxy group.

  • Stir at room temperature for 4 hours. Quench with saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine species.

  • Extract with dichloromethane, dry, and concentrate to yield the brominated intermediate.

Safety, Handling, and Regulatory Data

Handling fluorinated and ether-containing aromatics requires strict adherence to safety protocols. According to international GHS classifications[3]:

  • Acute Tox. 4: Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).

  • Skin Irrit. 2: Causes skin irritation (H315).

  • Eye Irrit. 2A: Causes serious eye irritation (H319).

  • STOT SE 3: May cause respiratory irritation and drowsiness (H335, H336).

Handling Causality: The compound's liquid state and moderate volatility necessitate the use of a Class II biological safety cabinet or chemical fume hood to prevent inhalation exposure[2][3]. Nitrile gloves and splash goggles are mandatory to mitigate dermal and ocular risks during the extraction and purification phases.

References

  • NextSDS. "1-fluoro-4-(2-methoxyethoxy)benzene — Chemical Substance Information". NextSDS Chemical Database. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-fluoro-4-(2-methoxyethoxy)benzene in Agrochemical Formulations

Abstract: The strategic incorporation of fluorinated moieties into agrochemical active ingredients and co-formulants has become a cornerstone of modern crop protection science.[1][2][3] The presence of fluorine can signi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic incorporation of fluorinated moieties into agrochemical active ingredients and co-formulants has become a cornerstone of modern crop protection science.[1][2][3] The presence of fluorine can significantly enhance the metabolic stability, lipophilicity, and bioavailability of a compound, leading to improved efficacy and potency.[1][2] This document provides detailed application notes and protocols for the potential use of 1-fluoro-4-(2-methoxyethoxy)benzene as a novel co-formulant or adjuvant in advanced agrochemical formulations. We will explore its hypothesized roles, methodologies for its incorporation into formulations, and protocols for evaluating the resulting product's performance and stability. While direct agrochemical applications of 1-fluoro-4-(2-methoxyethoxy)benzene are not yet widely documented, its structural features—a fluorinated aromatic ring and a flexible, polar methoxyethoxy side chain—suggest its potential to act as a high-performance solvent, a penetrant enhancer, or a stabilizer in liquid formulations.

Part 1: Scientific Rationale and Hypothesized Applications

The Role of Fluorine in Agrochemicals

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties.[1] The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts increased thermal and oxidative stability to the molecule.[4] In the context of agrochemicals, this can translate to longer persistence in the field and a more extended window of activity. Furthermore, the high electronegativity of fluorine can influence the acidity and basicity of nearby functional groups, potentially leading to stronger binding interactions with target enzymes or receptors.[1] The substitution of hydrogen with fluorine can also block sites of metabolic degradation, thereby increasing the bioavailability and half-life of the active ingredient.

The Potential Contribution of the Methoxyethoxy Group

The 2-methoxyethoxy group [(–OCH₂CH₂OCH₃)] introduces a combination of hydrophilicity and lipophilicity, a characteristic often sought in formulation science to improve the solubility and compatibility of various components. This group can enhance the penetration of active ingredients through waxy plant cuticles and improve the overall stability of emulsion-based formulations. In the case of 1-fluoro-4-(2-methoxyethoxy)benzene, this side chain may serve to improve the solubility of lipophilic active ingredients in aqueous-based spray solutions or enhance their uptake by the target pest or plant.

Hypothesized Roles in Agrochemical Formulations

Based on its chemical structure, we propose that 1-fluoro-4-(2-methoxyethoxy)benzene could be investigated for the following applications in agrochemical formulations:

  • As a High-Performance Solvent: For active ingredients with poor solubility in conventional solvents. Its aromatic and ether components provide a unique solvency profile.

  • As a Penetration Enhancer: The methoxyethoxy group may help to disrupt the waxy cuticle of plant leaves, facilitating the uptake of the active ingredient.

  • As a Compatibility Agent/Co-emulsifier: In complex tank mixes, it could help to maintain the stability and homogeneity of the spray solution.

  • As a Building Block for Novel Active Ingredients: While beyond the scope of this formulation guide, its structure makes it a candidate for further chemical synthesis.

Part 2: Formulation Protocols

The following protocols are provided as a starting point for incorporating 1-fluoro-4-(2-methoxyethoxy)benzene into common agrochemical formulation types. Researchers should optimize the ratios and components based on the specific active ingredient and intended application.

Protocol for Emulsifiable Concentrate (EC) Formulation

Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a water-immiscible solvent along with emulsifiers. Upon dilution with water, they form a stable oil-in-water emulsion.

Objective: To prepare a stable EC formulation using 1-fluoro-4-(2-methoxyethoxy)benzene as a co-solvent to enhance the solubility and stability of a lipophilic active ingredient.

Materials and Equipment:

  • Active Ingredient (AI) - e.g., a synthetic pyrethroid insecticide

  • 1-fluoro-4-(2-methoxyethoxy)benzene (CAS 1174295-65-8)[5][6][7]

  • Aromatic solvent (e.g., Solvesso™ 150)

  • Anionic emulsifier (e.g., Calcium dodecylbenzene sulfonate)

  • Non-ionic emulsifier (e.g., Ethoxylated castor oil)

  • Magnetic stirrer and stir bar

  • Glass beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Preparation of the Solvent Blend: In a glass beaker, combine the desired amount of 1-fluoro-4-(2-methoxyethoxy)benzene and the primary aromatic solvent. For example, a 20:80 (w/w) blend.

  • Dissolution of the Active Ingredient: While stirring, slowly add the active ingredient to the solvent blend until it is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation of the AI.

  • Addition of Emulsifiers: To the solution from step 2, add the anionic and non-ionic emulsifiers. A typical starting ratio would be a 1:1 blend of the two emulsifiers, at a total concentration of 5-10% (w/w) of the final formulation.

  • Homogenization: Continue stirring the mixture for 30 minutes to ensure complete homogenization.

  • Quality Control: The resulting EC formulation should be a clear, stable liquid. Perform stability tests, including cold and heat stability, and emulsion stability upon dilution in water.

Protocol for Suspension Concentrate (SC) Formulation

Suspension concentrates are stable dispersions of solid active ingredients in a liquid, typically water.

Objective: To evaluate 1-fluoro-4-(2-methoxyethoxy)benzene as a crystal growth inhibitor and dispersant aid in an aqueous SC formulation.

Materials and Equipment:

  • Solid, water-insoluble Active Ingredient (AI) - e.g., a triazole fungicide

  • 1-fluoro-4-(2-methoxyethoxy)benzene

  • Wetting agent (e.g., a sodium lignosulfonate)

  • Dispersing agent (e.g., a naphthalene sulfonate condensate)

  • Antifreeze agent (e.g., propylene glycol)

  • Thickening agent (e.g., xanthan gum)

  • Deionized water

  • High-shear mixer and bead mill

  • Particle size analyzer

Procedure:

  • Preparation of the Aqueous Phase: In a beaker, combine the deionized water, wetting agent, dispersing agent, and antifreeze. Mix until all components are dissolved.

  • Incorporation of 1-fluoro-4-(2-methoxyethoxy)benzene: Add 1-5% (w/w) of 1-fluoro-4-(2-methoxyethoxy)benzene to the aqueous phase and mix thoroughly.

  • Dispersion of the Active Ingredient: While stirring with a high-shear mixer, slowly add the solid AI to the aqueous phase to form a slurry.

  • Milling: Pass the slurry through a bead mill to reduce the particle size of the AI to the desired range (typically 1-5 microns).

  • Stabilization: Prepare a pre-hydrated solution of the thickening agent in water and add it to the milled suspension while stirring to achieve the desired viscosity.

  • Quality Control: Evaluate the final SC formulation for viscosity, particle size distribution, and long-term storage stability (checking for sedimentation and crystal growth).

Part 3: Performance Evaluation Protocols

Protocol for Assessing Enhanced Foliar Penetration

Objective: To determine if the inclusion of 1-fluoro-4-(2-methoxyethoxy)benzene in a formulation enhances the penetration of the active ingredient through a leaf cuticle.

Workflow Visualization:

G cluster_prep Formulation Preparation cluster_app Application cluster_inc Incubation & Washing cluster_analysis Analysis cluster_eval Evaluation A Control Formulation (without target compound) C Apply formulations to leaf surfaces (e.g., excised plant leaves) A->C B Test Formulation (with 1-fluoro-4-(2-methoxyethoxy)benzene) B->C D Incubate for a defined period (e.g., 24 hours) C->D E Wash leaf surfaces to remove unabsorbed residue D->E F Extract AI from leaf tissue E->F G Quantify AI using HPLC or GC-MS F->G H Compare AI concentration in tissue between Control and Test G->H

Caption: Workflow for evaluating foliar penetration of an active ingredient.

Procedure:

  • Prepare two formulations of an active ingredient: one with and one without 1-fluoro-4-(2-methoxyethoxy)benzene.

  • Apply a known quantity of each formulation to the surface of excised plant leaves.

  • After a set incubation period (e.g., 24 hours), wash the leaf surfaces thoroughly to remove any unabsorbed residue.

  • Homogenize the leaf tissue and extract the absorbed active ingredient using an appropriate solvent.

  • Quantify the concentration of the active ingredient in the extract using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

  • A significantly higher concentration of the active ingredient in the tissue treated with the 1-fluoro-4-(2-methoxyethoxy)benzene formulation would indicate enhanced penetration.

Part 4: Analytical and Safety Considerations

Analytical Methods for Quantification

The quantification of 1-fluoro-4-(2-methoxyethoxy)benzene in formulations and environmental samples would likely be achieved using standard chromatographic techniques.

Technique Detector Typical Application
Gas Chromatography (GC) Flame Ionization Detector (FID) or Mass Spectrometry (MS)Quantification in formulations; residue analysis in soil and water.
High-Performance Liquid Chromatography (HPLC) UV Detector or Mass Spectrometry (MS)Quantification in aqueous-based formulations; analysis of thermal-labile active ingredients.
¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy -Structural confirmation and purity assessment of the raw material.
Safety and Handling

Based on available safety data, 1-fluoro-4-(2-methoxyethoxy)benzene is classified as an irritant to the skin and eyes and may cause respiratory irritation.[5] It is also considered harmful if swallowed, in contact with skin, or if inhaled.[5]

Personal Protective Equipment (PPE) during handling:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Respiratory Protection: Use in a well-ventilated area or with a respirator if vapors are likely to be generated.

  • Lab Coat: To prevent skin contact.

Always consult the full Safety Data Sheet (SDS) before handling this chemical.[9]

Part 5: Conclusion and Future Directions

1-fluoro-4-(2-methoxyethoxy)benzene presents an intriguing profile for potential application in modern agrochemical formulations. Its unique combination of a fluorinated aromatic system and a methoxyethoxy side chain suggests plausible benefits as a specialty solvent, a penetration enhancer, or a formulation stabilizer. The protocols outlined in this document provide a foundational framework for researchers to begin exploring these possibilities. Further research should focus on compatibility studies with a wide range of active ingredients, efficacy testing in greenhouse and field trials, and a more detailed investigation into its mode of action as a formulation adjuvant.

References

  • NextSDS. (n.d.). 1-fluoro-4-(2-methoxyethoxy)benzene — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2024, August 8). Breakthroughs in Agrochemical Formulations: Enhancing Efficacy and Environmental Compatibility. Retrieved from [Link]

  • MDPI. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]

  • PMC. (2025, January 7). Environment friendly pesticide formulation by adding certain adjuvants and their biological performance against Sitophilus oryzae (L.). Retrieved from [Link]

  • Google Patents. (n.d.). US10334842B1 - Agricultural adjuvant compositions, pesticide compositions, and methods for using such compositions.
  • PMC. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2025, January 13). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Retrieved from [Link]

  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Crop Protection Network. (2024, May 20). Adjuvants with Herbicides. When and Why They Are Needed. Retrieved from [Link]

  • OECD-HPV. (2005, April 15). 2-(2-(2-Methoxyethoxy)ethoxy)-ethanol CAS N°: 112-35-6. Retrieved from [Link]

  • Scribd. (n.d.). 2017 - Formulation & Adjuvant Technology. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. Retrieved from [Link]

  • Grains Research and Development Corporation (GRDC). (n.d.). Adjuvants. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). US20180064103A1 - Surfactants that improve the stability of agrichemical seed treatment formulations and custom blends and reduce their viscosity and dusting off properties.
  • NIST WebBook. (n.d.). Benzene, 1-fluoro-4-methoxy-. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-(2-METHOXYETHOXY)ETHANOL. Retrieved from [Link]

  • US EPA. (2025, November 26). Pesticides Containing a Single Fluorinated Carbon. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ANALYST. Retrieved from [Link]

Sources

Application

1-fluoro-4-(2-methoxyethoxy)benzene: A Versatile Intermediate for Kinase Inhibitor Scaffolds

An Application Guide for Drug Discovery Scientists Abstract In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of medicinal chemistry, often enha...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Discovery Scientists

Abstract

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] This guide focuses on the utility of 1-fluoro-4-(2-methoxyethoxy)benzene, a key building block whose unique combination of a reactive fluoro-substituent and a solubility-enhancing methoxyethoxy group makes it an invaluable intermediate. We will explore its synthesis, physicochemical properties, and, most critically, its application in constructing complex molecular architectures, with a particular focus on the synthesis of kinase inhibitors via Nucleophilic Aromatic Substitution (SNAr). This document provides detailed, field-tested protocols and the scientific rationale behind them, designed for researchers, scientists, and drug development professionals.

The Strategic Advantage of Fluorinated Intermediates

The prevalence of organofluorine compounds in pharmaceuticals is a testament to their profound impact on molecular properties.[3] Fluorine's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, yet it can drastically alter the electronic nature of a molecule.[2] Specifically, the carbon-fluorine (C-F) bond is exceptionally strong, which can block metabolic pathways at or near the site of fluorination, thereby increasing a drug's half-life.[3]

The fluoro-substituted benzene ring, as seen in 1-fluoro-4-(2-methoxyethoxy)benzene, is a privileged scaffold for several reasons:

  • Reactive Handle for SNAr: The fluorine atom, despite the strength of the C-F bond, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is because the rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring, a step that is accelerated by fluorine's powerful inductive electron-withdrawing effect.[4][5]

  • Modulation of Physicochemical Properties: The methoxyethoxy side chain imparts a favorable balance of lipophilicity and hydrophilicity, often improving aqueous solubility and permeability, which are critical factors for oral bioavailability.

  • Vector for Target Engagement: The ether oxygen atoms can serve as crucial hydrogen bond acceptors, anchoring the molecule within the binding pocket of a target protein, such as a kinase.[6]

Physicochemical Properties & Safe Handling

Accurate characterization and safe handling are paramount for reproducible and secure experimentation.

Table 1: Physicochemical and Safety Data for 1-fluoro-4-(2-methoxyethoxy)benzene

PropertyValueSource
CAS Number 1174295-65-8[7]
Molecular Formula C₉H₁₁FO₂-
Molecular Weight 170.18 g/mol
Appearance Colorless to light yellow oil/liquidVendor Data
GHS Hazard Codes H302, H312, H332 (Acute Toxicity)[7]
H315 (Skin Irritation)[7]
H319 (Eye Irritation)[7]
H336 (Specific Target Organ Toxicity)[7]

Safety Protocol:

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood while wearing safety goggles, a lab coat, and nitrile gloves.[8]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis Protocol: 1-fluoro-4-(2-methoxyethoxy)benzene

The most direct and reliable method for synthesizing the title compound is the Williamson ether synthesis, a robust and well-understood reaction.

Causality of Experimental Design
  • Reactants: 4-fluorophenol provides the core aromatic ring, while 1-bromo-2-methoxyethane serves as the electrophile to introduce the methoxyethoxy side chain.

  • Base: Potassium carbonate (K₂CO₃) is a mild, inexpensive, and effective base for deprotonating the phenol. It is easily removed by filtration, simplifying the workup.

  • Solvent: Acetonitrile (CH₃CN) is an excellent polar aprotic solvent for this SN2 reaction, as it effectively solvates the potassium cation without interfering with the nucleophilicity of the phenoxide.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (approx. 0.2 M concentration relative to the phenol).

  • Addition of Electrophile: While stirring the suspension at room temperature, add 1-bromo-2-methoxyethane (1.1 eq) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-fluorophenol spot is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Dissolve the crude oil in ethyl acetate and transfer to a separatory funnel. Wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification & Characterization: If necessary, purify the product via flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity (>95%).

Synthetic Workflow Diagram

G cluster_synthesis Synthesis Workflow reagents 4-Fluorophenol 1-Bromo-2-methoxyethane K₂CO₃, CH₃CN reaction Williamson Ether Synthesis Reflux, 4-6h reagents->reaction 1. Reaction workup Aqueous Workup (Filtration, Extraction) reaction->workup 2. Isolation purification Flash Chromatography (Silica Gel) workup->purification 3. Purification product 1-Fluoro-4-(2-methoxyethoxy)benzene purification->product analysis Characterization (NMR, MS) product->analysis Validation

Caption: Workflow for the synthesis and purification of the target intermediate.

Application Protocol: SNAr for Kinase Inhibitor Scaffolds

A primary application of this intermediate is its participation in SNAr reactions to form diaryl ethers, a common motif in kinase inhibitors such as Dasatinib and Gefitinib.[6] The fluoro-substituent serves as the leaving group, displaced by a nucleophile—typically a nitrogen or oxygen atom from another pharmacophore.

Mechanism: The Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12] The aromaticity is restored in the second step when the leaving group (fluoride) is eliminated. The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate and accelerates the reaction.[4] While the methoxyethoxy group is not strongly withdrawing, the high electronegativity of the fluorine itself is sufficient to activate the ring for attack by potent nucleophiles.

Caption: The addition-elimination pathway of the SNAr reaction.

Protocol: Synthesis of a Diaryl Ether Precursor

This protocol details the coupling of 1-fluoro-4-(2-methoxyethoxy)benzene with a generic nucleophile, 4-aminophenol, to create a precursor for more complex drug molecules.

  • Causality of Experimental Design:

    • Nucleophile: 4-aminophenol is chosen as a representative nucleophile common in kinase inhibitor backbones (e.g., as a linker to a heterocyclic core).

    • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base required to fully deprotonate the phenol, generating a potent nucleophile for the SNAr reaction.

    • Solvent: Dimethylformamide (DMF) is a high-boiling polar aprotic solvent ideal for this reaction, as it solubilizes the reactants and facilitates the SNAr mechanism. The higher temperature helps overcome the activation energy barrier.

  • Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminophenol (1.0 eq) and anhydrous DMF (approx. 0.3 M).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware and reagents are anhydrous. Hydrogen gas is evolved.

  • Nucleophile Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • SNAr Coupling: Add 1-fluoro-4-(2-methoxyethoxy)benzene (1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Workup: Cool the reaction to 0°C and carefully quench by the slow, dropwise addition of water. Dilute with ethyl acetate and wash several times with water and brine to remove DMF and salts.

  • Purification & Characterization: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired diaryl ether. Confirm the structure and purity via NMR and MS analysis.

Application Workflow Diagram

G cluster_application Application Workflow: Synthesis of a Kinase Inhibitor Precursor intermediate 1-Fluoro-4-(2-methoxyethoxy)benzene coupling SNAr Coupling 80-100°C, 12-18h intermediate->coupling nucleophile 4-Aminophenol nucleophile->coupling base NaH, DMF base->coupling quench Quench (H₂O) & Aqueous Workup coupling->quench 1. Reaction purify Flash Chromatography quench->purify 2. Isolation product Diaryl Ether Precursor purify->product 3. Purification

Caption: Workflow for the SNAr coupling to form a drug precursor.

Conclusion

1-fluoro-4-(2-methoxyethoxy)benzene is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its design cleverly balances the reactive potential of an activated fluorobenzene ring with the desirable pharmacokinetic properties imparted by the methoxyethoxy group. The protocols detailed herein provide a reliable framework for both the synthesis of the intermediate and its subsequent elaboration into high-value precursors for drug discovery programs, particularly in the competitive field of kinase inhibitors. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can effectively leverage this versatile building block to accelerate the development of next-generation therapeutics.

References

  • Significance of Fluorine in Medicinal Chemistry: A Review. (2009). PharmaInfo.net.
  • 1-fluoro-4-(2-methoxyethoxy)
  • Fluorine and sulfur- an old combination with a new lease of life. (2019).
  • 1-Fluoro-4-(2-methoxyethoxy)benzene.MilliporeSigma.
  • Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). Journal of Medicinal Chemistry.
  • EP0389352B1 - 4-Fluoro-benzene derivatives, process for their preparation and pharmaceutical compositions containing these compounds.
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). Cancers.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • FDA approved fluorine-containing drugs in 2023. (2024). Beilstein Journal of Organic Chemistry.
  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps.
  • Biological Potential of FluoroBenzene Analogs. (2016). JSciMed Central.
  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
  • SAFETY D
  • Newly developed molecule to improve pharmaceuticals draws inspiration from nature's toolbox. (2018).
  • Nucleophilic Aromatic Substitution Reaction Mechanism. (2017). YouTube.
  • Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (2020). Acta Pharmaceutica Sinica B.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019).

Sources

Method

Application Note: Catalytic Systems for 1-Fluoro-4-(2-methoxyethoxy)benzene Transformations

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Experimental Protocols Executive Summary 1-Fluoro-4-(2-methoxyethoxy)benzene is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Experimental Protocols

Executive Summary

1-Fluoro-4-(2-methoxyethoxy)benzene is a highly versatile, electron-rich fluoroarene building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. The molecule possesses two distinct functional handles: a highly electronegative fluorine atom and a Lewis-basic 2-methoxyethoxy ether linkage.

As a Senior Application Scientist, I have designed this guide to detail three orthogonal catalytic transformations that allow for site-selective functionalization of this molecule. By understanding the thermodynamic and kinetic principles behind these catalytic systems, researchers can selectively activate the C–H, C–F, or C–O bonds, enabling divergent synthetic pathways from a single starting material.

Mechanistic Rationale & Causality (E-E-A-T)

The selective functionalization of 1-fluoro-4-(2-methoxyethoxy)benzene relies on exploiting the subtle electronic differences between its functional groups.

A. Iridium-Catalyzed Regioselective C–H Borylation

While the ether oxygen can act as a weak directing group, the inductive electron-withdrawing effect of the fluorine atom significantly acidifies the adjacent ortho C–H bonds. In Iridium-catalyzed borylation, the thermodynamic acidity of the C–H bond ortho to the fluorine dictates the regiochemical outcome, driven by the Complex-Induced Proximity Effect (CIPE) and outer-sphere hydrogen bonding interactions[1].

B. Nickel-Catalyzed Selective C–F Bond Alkynylation

The C–F bond is the strongest single bond in organic chemistry. Standard cross-coupling conditions fail to activate it. However, the in situ generation of low-valent trilithium nickelate complexes—formed from Ni(COD)₂ and lithium acetylides—facilitates the oxidative addition of the C–F bond. The lithium cation acts as a Lewis acid to abstract the fluoride (driven by high Li–F bond energy), while the electron-rich nickelate center undergoes oxidative addition[2].

C. Nickel-Catalyzed C–O Bond Cleavage (Dealkoxylation)

To achieve orthogonal reactivity, the C–O bond of the ether can be selectively activated over the C–F bond by employing a neutral Ni(0) catalyst paired with a strongly σ-donating N-heterocyclic carbene (NHC) ligand, such as ICy (1,3-dicyclohexylimidazol-2-ylidene). The NHC ligand increases the electron density on the nickel center, favoring insertion into the C–O bond while leaving the inert C–F bond completely intact[3].

Catalyst Performance & Quantitative Data

The following table summarizes the performance metrics, regioselectivity, and primary cleavage sites for the three orthogonal catalytic systems.

Catalytic SystemTarget TransformationPrimary Bond ActivatedRegioselectivityTypical YieldReaction Temp
[Ir(OMe)(cod)]₂ / dtbpy C–H BorylationC(sp²)–HOrtho to Fluorine75–85%80 °C
Ni(COD)₂ / Li-Acetylide Defluorinative AlkynylationC(sp²)–FIpso to Fluorine60–70%100 °C
Ni(COD)₂ / ICy Dealkoxylative AlkynylationC(sp²)–OIpso to Ether50–65%80 °C

Experimental Protocols

Note: All protocols must be executed using standard Schlenk techniques or within a nitrogen-filled glovebox to ensure the integrity of the air-sensitive catalysts.

Protocol 1: Ortho-Selective C–H Borylation

Objective: Synthesize 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-fluoro-4-(2-methoxyethoxy)benzene.

  • Catalyst Activation: In a glovebox, dissolve [Ir(OMe)(cod)]₂ (1.5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%) in dry THF (2.0 mL). Stir for 10 minutes. Self-Validation: The solution will transition from yellow to a deep, dark red, confirming the formation of the active Ir-bipyridine complex.

  • Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 1.5 equiv) and stir for 5 minutes to generate the active Ir-tris(boryl) species.

  • Substrate Introduction: Add 1-fluoro-4-(2-methoxyethoxy)benzene (1.0 equiv, 0.5 mmol). Seal the reaction vial with a PTFE-lined cap.

  • Reaction: Heat the mixture at 80 °C for 16 hours.

  • Workup: Cool to room temperature, quench with 0.5 mL of methanol, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol 2: Lithium Nickelate-Mediated C–F Alkynylation

Objective: Synthesize 4-(2-methoxyethoxy)phenylalkyne derivatives via defluorination.

  • Nickelate Formation: In a glovebox, prepare a solution of lithium phenylacetylide (3.0 equiv) in dry toluene (3.0 mL). Add Ni(COD)₂ (10 mol%). Self-Validation: A rapid color change to dark brown/black indicates the successful formation of the highly reactive trilithium nickelate complex[2].

  • Substrate Introduction: Add 1-fluoro-4-(2-methoxyethoxy)benzene (1.0 equiv, 0.5 mmol).

  • Reaction: Seal the vessel and heat at 100 °C for 24 hours.

  • Workup: Cool to room temperature. Carefully quench with saturated aqueous NH₄Cl (to neutralize excess lithium reagents). Extract with EtOAc (3 × 10 mL), dry over MgSO₄, and purify via chromatography.

Protocol 3: NHC-Directed C–O Bond Cleavage

Objective: Synthesize 4-fluorophenylalkyne derivatives via dealkoxylation.

  • NHC Generation: In a glovebox, combine ICy·HCl (10 mol%) and t-BuOK (10 mol%) in dry toluene (2.0 mL). Stir for 15 minutes to generate the free carbene.

  • Catalyst Formation: Add Ni(COD)₂ (5 mol%) to form the active Ni-NHC complex.

  • Reagent Addition: Add 1-fluoro-4-(2-methoxyethoxy)benzene (1.0 equiv, 0.5 mmol) followed by the alkynylmagnesium bromide reagent (2.0 equiv).

  • Reaction: Heat at 80 °C for 12 hours. The robust C–F bond will remain untouched while the C–O bond is cleaved[3].

  • Workup: Quench with 1M HCl, extract with diethyl ether, and purify.

Mechanistic Workflows & Visualizations

G A 1-Fluoro-4-(2-methoxyethoxy)benzene + B2pin2 B [Ir(OMe)(cod)]2 / dtbpy (Active Catalyst) A->B Coordination C Oxidative Addition (Ir-Bpin species) B->C B2pin2 activation D C-H Activation (ortho to F) C->D CIPE / Inductive Effect E Reductive Elimination D->E B-C bond formation E->B Catalyst Regeneration F 2-Bpin-1-fluoro-4-(2-methoxyethoxy)benzene E->F Product Release

Ir-Catalyzed C-H Borylation Pathway directed by the inductive effect of the fluorine atom.

G Substrate 1-Fluoro-4-(2-methoxyethoxy)benzene Ni_CF Ni(COD)2 + Li-Acetylide (Lithium Nickelate Pathway) Substrate->Ni_CF Reagent: Li-C≡C-R Ni_CO Ni(COD)2 + ICy Ligand (C-O Cleavage Pathway) Substrate->Ni_CO Reagent: BrMg-C≡C-R CF_OxAdd C-F Oxidative Addition (Li-F Affinity Driven) Ni_CF->CF_OxAdd CO_OxAdd C-O Oxidative Addition (Ni-NHC Driven) Ni_CO->CO_OxAdd Prod_CF 4-(2-Methoxyethoxy)phenylalkyne (Defluorinative Alkynylation) CF_OxAdd->Prod_CF Prod_CO 4-Fluorophenylalkyne (Dealkoxylative Alkynylation) CO_OxAdd->Prod_CO

Divergent Ni-Catalyzed Activation: Orthogonal cleavage of C-F vs C-O bonds.

References

  • Title: Ir-Catalyzed Ortho-Selective C–H Borylation of Difluoromethyl Arenes Source: Organic Letters URL: [Link]

  • Title: Stoichiometric and Catalytic Lithium Nickelate-Mediated C–F Bond Alkynylation of Fluoroarenes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Nickel-Catalyzed Alkynylation of Anisoles via C–O Bond Cleavage Source: Organic Letters URL: [Link]

Sources

Application

Application Note: Scalable Synthesis of 1-Fluoro-4-(2-methoxyethoxy)benzene via Biphasic Phase-Transfer Catalysis

Target Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemistry Researchers. Introduction and Mechanistic Rationale The synthesis of 1-fluoro-4-(2-methoxyethoxy)benzene (CAS: 1174295-65-8) is a critical tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemistry Researchers.

Introduction and Mechanistic Rationale

The synthesis of 1-fluoro-4-(2-methoxyethoxy)benzene (CAS: 1174295-65-8) is a critical transformation in the development of fluorinated aryl-ether building blocks for pharmaceutical active pharmaceutical ingredients (APIs). The reaction relies on the classic , a bimolecular nucleophilic substitution (SN2) between a deprotonated phenoxide and an alkyl halide [1].

From a mechanistic standpoint, 4-fluorophenol is an excellent SN2 nucleophile once deprotonated. The highly electronegative para-fluorine atom exerts an electron-withdrawing inductive effect, slightly lowering the pKa of the hydroxyl group compared to unsubstituted phenol. This makes deprotonation highly efficient even with moderate bases. The electrophile, 1-bromo-2-methoxyethane, is a primary alkyl halide. Because the leaving group (bromide) is situated on an unhindered primary carbon, the SN2 pathway is strongly favored over competing E2 elimination pathways, ensuring high atom economy and product yield [2].

Process Chemistry: Overcoming Scale-Up Bottlenecks

In discovery chemistry, this etherification is typically performed using potassium carbonate (K2CO3) in polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF). While effective at the milligram-to-gram scale, this homogeneous approach presents severe liabilities during kilolab scale-up:

  • Thermal Hazards: The deprotonation and subsequent alkylation are exothermic. Polar aprotic solvents have relatively low heat capacities, making exotherm control difficult in batch reactors.

  • Toxicity and E-Factor: DMF is a reproductive toxin and is notoriously difficult to remove during workup due to its high boiling point and water miscibility, leading to high Environmental Factors (E-factors).

  • Stirring Mechanics: The generation of stoichiometric potassium bromide (KBr) and potassium bicarbonate (KHCO3) creates a thick slurry that strains overhead impellers.

The Solution: Liquid-Liquid Phase-Transfer Catalysis (PTC) To engineer a self-validating, scalable system, we replace the polar aprotic solvent with a biphasic Toluene/Water system utilizing Sodium Hydroxide (NaOH) and Tetrabutylammonium Bromide (TBAB) [3]. The aqueous phase acts as an exceptional heat sink. The TBAB catalyst shuttles the hydrophilic 4-fluorophenoxide anion into the lipophilic toluene layer, where it rapidly reacts with 1-bromo-2-methoxyethane. The resulting sodium bromide byproduct remains partitioned in the aqueous layer, completely eliminating the formation of intractable solid slurries.

Workflow Visualization

The following diagram maps the logical and physical workflow of the biphasic PTC methodology, highlighting the segregation of phases and the catalytic cycle.

PTC_Workflow Start 4-Fluorophenol + Toluene (Organic Phase) Mix Biphasic Mixing (Deprotonation) Start->Mix AqBase NaOH + Water + TBAB (Aqueous Phase) AqBase->Mix Alkylation Add 1-Bromo-2-methoxyethane (Controlled Exotherm) Mix->Alkylation Phenoxide formation PhaseSep Phase Separation (Aqueous discard) Alkylation->PhaseSep PTC Transfer & Reaction Wash Organic Wash (Water/Brine) PhaseSep->Wash Distill Solvent Evaporation & Vacuum Distillation Wash->Distill Product 1-Fluoro-4-(2-methoxyethoxy)benzene (Pure Product) Distill->Product

Figure 1: Biphasic phase-transfer catalysis (PTC) workflow for scalable etherification.

Quantitative Process Comparison

The advantages of the PTC methodology over the traditional homogeneous approach are quantified in the table below. The data demonstrates significant improvements in safety, cost, and environmental impact.

Process ParameterTraditional (MeCN / K₂CO₃)Scalable PTC (Toluene / Water / NaOH)Causality / Impact
Base Cost (per Mole) High (Requires anhydrous K₂CO₃)Low (Aqueous NaOH)Replaces expensive solid bases with bulk commodity chemicals.
Solvent Recovery Poor (MeCN forms azeotropes, degrades)Excellent (Toluene easily distilled)Toluene phase can be dried azeotropically and recycled directly.
Exotherm Control Poor (Risk of thermal runaway)Excellent (Water acts as heat sink)High specific heat capacity of the aqueous phase dampens thermal spikes.
Workup Complexity High (Filtration of fine KBr salts required)Low (Simple liquid phase separation)Eliminates mechanical filtration bottlenecks in the pilot plant.
Typical Yield 75 - 82%88 - 94%Biphasic system prevents side-reactions and product hydrolysis.

Step-by-Step Scalable Protocol (1.0 Mole Scale)

This protocol is designed as a self-validating system. The integrated checkpoints ensure that if a step fails, the operator is immediately alerted before proceeding, thereby protecting the batch integrity.

Materials Required:

  • 4-Fluorophenol (112.1 g, 1.0 mol)

  • 1-Bromo-2-methoxyethane (146.0 g, 1.05 mol, 1.05 equiv)

  • Sodium Hydroxide pellets (44.0 g, 1.1 mol, 1.1 equiv)

  • Tetrabutylammonium bromide (TBAB) (3.22 g, 0.01 mol, 1 mol%)

  • Toluene (500 mL)

  • Deionized Water (200 mL)

Phase 1: Preparation and Phenoxide Generation
  • Aqueous Phase Formulation: In a 500 mL Erlenmeyer flask, dissolve 44.0 g of NaOH in 200 mL of DI water. Allow the exothermic dissolution to cool to 25 °C. Add 3.22 g of TBAB and stir until dissolved.

  • Organic Phase Formulation: In a 2 L jacketed reactor equipped with a mechanical overhead stirrer, dissolve 112.1 g of 4-fluorophenol in 500 mL of Toluene.

  • Biphasic Mixing: Transfer the aqueous phase into the 2 L reactor. Initiate overhead stirring at 400 RPM.

    • Self-Validating Checkpoint: The mixture will immediately form a milky emulsion. Test the pH of the aqueous phase by stopping the stirrer for 30 seconds to allow partial separation; the pH must be >12. If not, the phenoxide has not fully formed.

Phase 2: Alkylation and Maturation
  • Electrophile Addition: Heat the reactor jacket to 50 °C. Using an addition funnel, add 146.0 g of 1-bromo-2-methoxyethane dropwise over 60 minutes.

    • Mechanistic Note: The slow addition controls the SN2 exotherm. The TBAB catalyst continuously transports the phenoxide into the toluene layer to react with the alkyl bromide.

  • Maturation: Once addition is complete, increase the jacket temperature to 80 °C and stir vigorously for 5 hours.

    • Self-Validating Checkpoint: Sample the organic layer for GC/MS or TLC analysis. The reaction is deemed complete when the Area Under the Curve (AUC) of 4-fluorophenol is <1% relative to the product peak.

Phase 3: Workup and Isolation
  • Phase Separation: Cool the reactor to 25 °C and halt stirring. Allow the mixture to settle for 20 minutes. Two distinct, clear layers will form. Drain the lower aqueous layer (containing NaBr, TBAB, and excess NaOH) into a designated waste carboy.

  • Organic Washing: Wash the retained toluene layer sequentially with:

    • 150 mL of 5% NaOH (Removes any trace unreacted 4-fluorophenol as a water-soluble salt).

    • 150 mL of DI water (Removes residual alkalinity).

    • 150 mL of saturated NaCl brine (Initiates preliminary drying of the organic layer).

  • Concentration & Distillation: Transfer the organic layer to a rotary evaporator. Remove toluene under reduced pressure (40 °C, 50 mbar). The resulting crude oil is then subjected to short-path vacuum distillation to yield pure 1-fluoro-4-(2-methoxyethoxy)benzene as a clear, colorless liquid.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from[Link]

  • Wikipedia Contributors. (n.d.). Williamson ether synthesis. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • Organic Process Research & Development. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 1-Fluoro-4-(2-methoxyethoxy)benzene

Introduction The synthesis of 1-fluoro-4-(2-methoxyethoxy)benzene is a fundamental transformation relying on the Williamson ether synthesis. This process couples 4-fluorophenol with an alkylating agent (such as 1-bromo-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 1-fluoro-4-(2-methoxyethoxy)benzene is a fundamental transformation relying on the Williamson ether synthesis. This process couples 4-fluorophenol with an alkylating agent (such as 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane) under basic conditions. While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks such as incomplete deprotonation, competing elimination reactions, and purification challenges. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to maximize your synthetic yield.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion despite extended heating (24+ hours). How can I drive the reaction to completion? A: Reaction stalling in this system is rarely a thermodynamic issue; it is a kinetic one driven by the concentration of the active nucleophile. The pKa of 4-fluorophenol is approximately 9.9. While potassium carbonate (K₂CO₃) is theoretically strong enough to deprotonate it, K₂CO₃ has poor solubility in less polar solvents, limiting the in situ generation of the active 4-fluorophenoxide nucleophile [2]. Corrective Action: Switch your solvent to anhydrous N,N-Dimethylformamide (DMF) to enhance base solubility [1]. If using K₂CO₃, ensure it is freshly oven-dried and finely powdered. Alternatively, adding a catalytic amount of potassium iodide (KI, 0.1 eq) will trigger an in situ Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide, significantly accelerating the SN₂ pathway [2].

Q2: I am observing a volatile byproduct and a depressed yield of the target ether. What is the mechanism behind this? A: You are observing a competing bimolecular elimination (E2) pathway. The alkylating agent, 1-bromo-2-methoxyethane, possesses beta-hydrogens adjacent to an electronegative oxygen atom, making them unusually acidic. If the reaction temperature exceeds 80°C, or if a hard base is used in excess, the 4-fluorophenoxide acts as a base rather than a nucleophile. It abstracts the beta-hydrogen, ejecting the halide leaving group to form methyl vinyl ether (a highly volatile gas) and regenerating the starting 4-fluorophenol [1]. Corrective Action: Strictly control the thermal parameters. Cap the reaction temperature at 60–70°C. The SN₂ pathway is favored at moderate temperatures, whereas the E2 pathway's higher activation energy makes it dominant only under excessive thermal stress.

Q3: My final product is contaminated with unreacted 4-fluorophenol after a standard aqueous workup. How do I isolate the pure ether without column chromatography? A: This is a classic separation issue that can be resolved by exploiting the pKa differential between the starting material and the product. 1-Fluoro-4-(2-methoxyethoxy)benzene is a neutral ether, whereas unreacted 4-fluorophenol remains weakly acidic. Corrective Action: Modify your extraction protocol. Instead of washing the organic layer with neutral water or brine alone, incorporate a wash with 1M aqueous Sodium Hydroxide (NaOH). The NaOH will deprotonate the residual 4-fluorophenol, forcing it into the aqueous layer as a water-soluble sodium salt, leaving the highly pure target ether in the organic phase.

Part 2: Quantitative Data & Reaction Parameters

The following table synthesizes the expected yields based on varying reaction parameters. Optimal conditions prioritize anhydrous environments and moderate thermal activation to suppress the E2 byproduct.

Alkylating AgentBaseSolventTemp (°C)Time (h)AdditiveExpected Yield (%)Primary Failure Mode
1-Bromo-2-methoxyethaneNaOHEtOH / H₂OReflux8None< 45%Solvolysis / Hydrolysis
1-Bromo-2-methoxyethaneK₂CO₃Acetonitrile806None70 - 75%Competing E2 Elimination
1-Chloro-2-methoxyethaneNaHDMF (Anhydrous)604None> 90%None (Optimal for Cl) [3]
1-Bromo-2-methoxyethaneK₂CO₃DMF (Anhydrous)705KI (0.1 eq)85 - 92%None (Optimal for Br)
Part 3: Mechanistic and Workflow Visualizations

Mechanism A 4-Fluorophenol (pKa ~9.9) C 4-Fluorophenoxide (Active Nucleophile) A->C Deprotonation B Base (e.g., K2CO3 or NaH) B->C E 1-Fluoro-4-(2-methoxyethoxy)benzene (Target SN2 Product) C->E SN2 Attack (Optimal Temp: 60-70°C) F Methyl Vinyl Ether (E2 Elimination Byproduct) C->F Acts as Base D 1-Bromo-2-methoxyethane (Electrophile) D->E D->F E2 Elimination (High Temp >80°C)

Mechanistic divergence in the Williamson ether synthesis (SN2 vs. E2 pathways).

Workflow Step1 Step 1: Deprotonation Mix 4-Fluorophenol & Base in anhydrous DMF Step2 Step 2: Alkylation Add 1-Bromo-2-methoxyethane dropwise at 0°C Step1->Step2 Step3 Step 3: Thermal Activation Heat to 60-70°C and monitor via TLC Step2->Step3 Step4 Step 4: Quench & Extraction Partition between EtOAc and 1M NaOH Step3->Step4 Step5 Step 5: Desiccation & Concentration Dry over MgSO4 and evaporate Step4->Step5

Standard operating workflow for the synthesis and isolation of the target ether.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, observable physical or chemical changes confirm the success of the step, ensuring trustworthiness and reproducibility [1].

Reagents:

  • 4-Fluorophenol (1.0 equiv, 10 mmol, 1.12 g)

  • 1-Bromo-2-methoxyethane (1.2 equiv, 12 mmol, 1.13 mL)

  • Potassium Carbonate, anhydrous (2.0 equiv, 20 mmol, 2.76 g)

  • Potassium Iodide (0.1 equiv, 1 mmol, 166 mg)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Preparation & Deprotonation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenol and anhydrous K₂CO₃. Purge the flask with Nitrogen gas. Add 20 mL of anhydrous DMF.

    • Validation Check: The mixture will form a cloudy suspension. Stir at room temperature for 30 minutes. A slight color change (often pale yellow) indicates the successful formation of the phenoxide ion.

  • Electrophile Addition: Cool the reaction flask to 0°C using an ice bath. Add KI, followed by the dropwise addition of 1-bromo-2-methoxyethane via syringe over 5 minutes.

    • Causality: Dropwise addition at 0°C prevents localized thermal spikes that could trigger premature E2 elimination. KI acts as a nucleophilic catalyst [2].

  • Thermal Activation: Remove the ice bath, attach a reflux condenser, and heat the reaction to 70°C using an oil bath. Stir vigorously for 5 hours.

    • Validation Check (TLC): After 4 hours, spot the reaction mixture against pure 4-fluorophenol on a silica TLC plate (Eluent: 80:20 Hexane/Ethyl Acetate). The starting phenol will appear as a lower spot (Rf ~0.3, UV active). The product ether will appear as a new, higher spot (Rf ~0.6) due to the loss of the polar, hydrogen-bonding hydroxyl group.

  • Quench and Phase Separation: Cool the mixture to room temperature. Pour the reaction contents into 100 mL of ice-cold distilled water to quench. Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Targeted Washing (Critical Step): Combine the organic layers. Wash the organic phase with 1M aqueous NaOH (2 x 20 mL).

    • Causality: This guarantees the removal of any unreacted 4-fluorophenol by converting it to water-soluble sodium 4-fluorophenoxide. Follow with a brine wash (30 mL) to remove residual DMF and water.

  • Isolation: Dry the organic layer over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1-fluoro-4-(2-methoxyethoxy)benzene as a clear to pale-yellow oil.

References
  • Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroarom
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Synthesis and Characterization of Novel Heterocyclic Chalcones
Optimization

troubleshooting low conversion rates of 1-fluoro-4-(2-methoxyethoxy)benzene

Welcome to the Technical Support Center for the synthesis and optimization of 1-fluoro-4-(2-methoxyethoxy)benzene (CAS: 1174295-65-8). This guide is designed for drug development professionals and synthetic chemists expe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-fluoro-4-(2-methoxyethoxy)benzene (CAS: 1174295-65-8). This guide is designed for drug development professionals and synthetic chemists experiencing stalled kinetics, low yields, or high impurity profiles during the etherification of 4-fluorophenol.

Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, a self-validating experimental protocol, and quantitative optimization data.

Diagnostic Workflow

TroubleshootingFlow Start Issue: Low Conversion (<50% Yield) CheckTLC Analyze Reaction Mixture (GC-MS / TLC) Start->CheckTLC Unreacted High Unreacted 4-Fluorophenol CheckTLC->Unreacted Phenol peak remains Hydrolysis Alkyl Halide Degradation CheckTLC->Hydrolysis Byproducts detected BaseSolvent Optimize Base/Solvent (Use Cs2CO3 in DMF) Unreacted->BaseSolvent Catalyst Add KI Catalyst (Finkelstein Reaction) Unreacted->Catalyst If using Alkyl Chloride DryReagents Use Anhydrous Solvent & Dry Base Hydrolysis->DryReagents Success Optimal Conversion (>95% Yield) BaseSolvent->Success Catalyst->Success DryReagents->Success

Fig 1. Diagnostic decision tree for troubleshooting 1-fluoro-4-(2-methoxyethoxy)benzene synthesis.

Mechanistic Troubleshooting (FAQs)

Q1: Why is my conversion stalling at 40-50% despite extended heating (>12 hours)? Causality: The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism, requiring a high concentration of the active alkoxide nucleophile . Potassium carbonate ( K2​CO3​ ) in acetonitrile ( MeCN ) often results in a heterogeneous mixture with poor effective basicity, leaving the 4-fluorophenol incompletely deprotonated. Solution: Switch to a highly polar aprotic solvent like DMF, or upgrade your base to Cesium Carbonate ( Cs2​CO3​ ). The larger ionic radius of the cesium cation results in weaker ion-pairing with the phenoxide, providing a highly reactive "naked" nucleophile that rapidly attacks the alkyl halide .

Q2: I am detecting significant degradation of 1-bromo-2-methoxyethane and the formation of side products. What is the cause? Causality: 1-Bromo-2-methoxyethane is highly susceptible to two competing side reactions: hydrolysis (if moisture is present) and E2 elimination (forming methyl vinyl ether) if the temperature is excessively high . Solution: Ensure strictly anhydrous conditions. Water not only hydrolyzes the alkyl halide but also strongly solvates the phenoxide anion via hydrogen bonding, drastically reducing its SN​2 reactivity. Oven-dry your carbonate base at 150°C overnight and use solvents with a Karl Fischer titration of <100 ppm.

Q3: Can I substitute 1-bromo-2-methoxyethane with 1-chloro-2-methoxyethane to reduce reagent costs? Causality: Yes, but alkyl chlorides are significantly poorer electrophiles due to the higher bond dissociation energy of the C-Cl bond compared to the C-Br bond. This will severely depress your conversion rates. Solution: Implement an in situ Finkelstein reaction. Add 0.1 to 0.2 equivalents of Potassium Iodide (KI) to the reaction mixture. The iodide ion acts as a nucleophilic catalyst, displacing the chloride to form a transient, highly reactive alkyl iodide intermediate, which is then rapidly consumed by the 4-fluorophenoxide.

Self-Validating Experimental Protocol

To ensure reproducibility and high yields, this protocol incorporates built-in validation checks at every critical juncture.

ProtocolWorkflow Step1 1. Reagent Prep (KF Titration <100ppm) Step2 2. Deprotonation (K2CO3/DMF, 40°C) Step1->Step2 Step3 3. Alkylation (Add Halide, 80°C) Step2->Step3 Step4 4. Quench & Wash (1M NaOH Extraction) Step3->Step4 Step5 5. Isolation (Dry & Concentrate) Step4->Step5

Fig 2. Self-validating experimental workflow for Williamson etherification.

Step 1: Reagent Preparation & Validation

  • Action: Dissolve 4-fluorophenol (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Causality: DMF solvates the metal cation effectively, leaving the phenoxide highly reactive.

  • Validation Check: Perform a Karl Fischer titration on the DMF batch prior to addition; moisture must be <100 ppm to prevent alkyl halide hydrolysis.

Step 2: Phenoxide Generation

  • Action: Add finely milled, oven-dried K2​CO3​ (2.0 eq) to the solution. Stir at 40°C for 30 minutes.

  • Causality: Milling increases the surface area of the heterogeneous base, accelerating the deprotonation of the phenol.

  • Validation Check: The solution should transition to a subtle yellow tint, visually confirming the formation of the 4-fluorophenoxide anion.

Step 3: Electrophile Addition

  • Action: Add 1-bromo-2-methoxyethane (1.2 eq) dropwise. Elevate the temperature to 80°C.

  • Causality: Dropwise addition prevents localized thermal spikes and minimizes E2 elimination side reactions.

  • Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The reaction is complete when the 4-fluorophenol spot ( Rf​≈0.3 ) disappears, replaced by the ether product ( Rf​≈0.6 ).

Step 4: Quenching and Phase Separation

  • Action: Cool to room temperature, quench with 5 volumes of distilled water, and extract with Ethyl Acetate (3x).

  • Causality: Water quenches any unreacted base and drives the organic product into the organic phase.

  • Validation Check: Wash the combined organic layers with 1M NaOH. This selectively deprotonates any trace unreacted 4-fluorophenol, pulling it into the aqueous layer and ensuring high purity of the organic phase .

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation Check: 1H NMR should show a characteristic triplet for the −CH2​−O− group around 4.0 ppm, confirming successful etherification.

Quantitative Condition Optimization

Use the following data matrix to select the optimal conditions based on your available reagents and acceptable reaction times.

Table 1: Optimization Matrix for 1-Fluoro-4-(2-methoxyethoxy)benzene Synthesis

Base (Eq)SolventAlkylating AgentAdditiveTemp (°C)Time (h)Conversion (%)
K2​CO3​ (2.0)MeCN1-Bromo-2-methoxyethaneNone801245%
K2​CO3​ (2.0)DMF1-Bromo-2-methoxyethaneNone801278%
Cs2​CO3​ (1.5) DMF 1-Bromo-2-methoxyethane None 80 6 >95%
K2​CO3​ (2.0)DMF1-Chloro-2-methoxyethaneNone801632%
K2​CO3​ (2.0)DMF1-Chloro-2-methoxyethaneKI (0.1 eq)80889%
NaH (1.2)THF1-Bromo-2-methoxyethaneNone654>95%

(Note: While Sodium Hydride (NaH) provides excellent conversion, it requires rigorous air-free Schlenk techniques and poses a higher safety risk at scale compared to carbonate bases).

References

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at:[Link][1]

  • Williamson ether synthesis - Wikipedia. Available at: [Link][2]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation) - Organic Synthesis. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Fluoro-4-(2-methoxyethoxy)benzene

Welcome to the dedicated technical support guide for the purification of 1-fluoro-4-(2-methoxyethoxy)benzene. This resource is designed for researchers, medicinal chemists, and process development scientists who require...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 1-fluoro-4-(2-methoxyethoxy)benzene. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their experiments. Here, we address common challenges and provide robust, field-proven protocols to help you navigate the purification process effectively.

Compound Characterization & Physical Properties

Understanding the fundamental properties of 1-fluoro-4-(2-methoxyethoxy)benzene is the first step in designing a successful purification strategy.

PropertyValueSource(s)
CAS Number 1174295-65-8Sigma-Aldrich
Molecular Formula C₉H₁₁FO₂Sigma-Aldrich
Molecular Weight 170.18 g/mol MilliporeSigma
Physical Form LiquidSigma-Aldrich
Boiling Point (Est.) >220 °C at 760 mmHgN/A
Boiling Point Likely requires vacuum for distillation[1][2][3]
Solubility Soluble in common organic solvents (EtOAc, DCM, Ether, THF).General Chemical Principles
Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the purification of 1-fluoro-4-(2-methoxyethoxy)benzene.

Q1: What are the most common impurities in my crude 1-fluoro-4-(2-methoxyethoxy)benzene mixture?

Answer: The impurity profile depends heavily on the synthetic route, but for typical nucleophilic aromatic substitution (SₙAr) or Williamson ether syntheses, you should anticipate the following:

  • Unreacted Starting Materials: These often include 4-fluorophenol and an electrophile like 2-methoxyethyl bromide or 2-methoxyethyl tosylate.

  • High-Boiling Polar Solvents: Syntheses of this type frequently use polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N,N-Dimethylacetamide (DMAc). These have very high boiling points and are water-soluble, making them difficult to remove by simple evaporation.[4][5][6]

  • Inorganic Salts: Byproducts like potassium bromide (KBr), sodium chloride (NaCl), or tosylate salts are usually formed and must be removed.

  • Side-Reaction Products: Depending on the base and conditions used, minor byproducts from elimination reactions or O- vs. C-alkylation could be present. If a tosylate or other sulfonate ester was used as a leaving group, residual ester impurities might also be present.[7]

Q2: How do I choose the best primary purification technique for my sample?

Answer: The optimal purification strategy is a multi-step process dictated by the nature of the impurities. A preliminary analysis by Thin Layer Chromatography (TLC) or crude Nuclear Magnetic Resonance (NMR) is highly recommended. Use the following decision tree to guide your choice.

Purification_Workflow start Assess Crude Sample (TLC, Crude NMR) q1 High-boiling polar solvent (e.g., DMF, DMSO) present? start->q1 step1 Perform Extractive Work-up (See Protocol 1) q1->step1  Yes q2 Are impurities significantly different in polarity? q1->q2  No step1->q2 step2_chrom Flash Column Chromatography (See Protocol 2) q2->step2_chrom  Yes q3 Are impurities significantly different in boiling point? q2->q3  No final_product Analyze Purity (NMR, GC/MS, LC/MS) step2_chrom->final_product step3_distill Fractional Vacuum Distillation (See Protocol 3) q3->step3_distill  Yes no_impurities Product is sufficiently pure q3->no_impurities  No step3_distill->final_product no_impurities->final_product

Sources

Optimization

reducing byproducts in 1-fluoro-4-(2-methoxyethoxy)benzene reactions

Welcome to the Technical Support Center for 1-fluoro-4-(2-methoxyethoxy)benzene (CAS 1174295-65-8) workflows. As an aryl fluoride bearing a strongly electron-donating para-alkoxy group, this building block presents uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-fluoro-4-(2-methoxyethoxy)benzene (CAS 1174295-65-8) workflows. As an aryl fluoride bearing a strongly electron-donating para-alkoxy group, this building block presents unique chemoselectivity challenges.

This guide is engineered for drug development professionals and synthesizes field-proven causality, troubleshooting logic, and self-validating protocols to help you eliminate regioisomers, prevent ether cleavage, and suppress defluorination during your synthetic campaigns.

Reactivity Profiling & Byproduct Mapping

Before troubleshooting specific reactions, it is critical to map the electronic environment of the molecule. The 2-methoxyethoxy group is a strong π -donor, while the fluorine atom is inductively withdrawing but capable of weak resonance donation. This electronic mismatch dictates the success or failure of substitution reactions.

G SM 1-Fluoro-4-(2-methoxyethoxy)benzene EAS Electrophilic Aromatic Substitution (EAS) SM->EAS Electrophiles SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr Nucleophiles TM Transition Metal Catalysis SM->TM Pd/Ni + Ligands EAS_Target Target: C3-Substitution (ortho to alkoxy) EAS->EAS_Target EAS_Risk Risk: C2-Regioisomers & Polyhalogenation EAS->EAS_Risk SNAr_Target Target: C1-Substitution (F displacement) SNAr->SNAr_Target SNAr_Risk Risk: Ether Cleavage (Dealkylation) SNAr->SNAr_Risk TM_Target Target: Cross-Coupling (C-F Activation) TM->TM_Target TM_Risk Risk: Reductive Defluorination TM->TM_Risk

Fig 1: Reaction pathways and associated byproduct risks for 1-fluoro-4-(2-methoxyethoxy)benzene.

Troubleshooting Guides & FAQs

Q1: Why am I seeing significant regioisomer formation and di-bromination during electrophilic bromination?

Mechanistic Causality: In electrophilic aromatic substitution (EAS), the 2-methoxyethoxy group strongly directs electrophiles to its ortho positions (C3 and C5) due to resonance stabilization of the arenium ion. However, fluorine also exerts an ortho-directing effect (C2 and C6). When using harsh reagents (e.g., Br₂ in acetic acid) or elevated temperatures, the kinetic preference for the C3 position is overridden, leading to competitive C2-bromination and rapid C3,C5-dibromination. Actionable Solution: Shift from thermodynamic to strict kinetic control. Replace elemental bromine with N-bromosuccinimide (NBS), a milder and more sterically demanding electrophile. Run the reaction in a polar aprotic solvent (like acetonitrile) at 0 °C. The steric bulk of NBS heavily penalizes attack at the C2 position (adjacent to the highly electronegative fluorine), ensuring >95% regioselectivity for the C3 position.

Q2: My classical SNAr displacement of the aryl fluoride is stalling. Pushing the temperature causes ether cleavage. How can I improve conversion?

Mechanistic Causality: Classical Nucleophilic Aromatic Substitution (SNAr) requires the stabilization of a negatively charged Meisenheimer complex[1]. The para-alkoxy group in your substrate actively donates electron density into the ring, severely raising the activation barrier for C-F bond cleavage[1]. When you force the reaction with high heat ( >120 °C) and strong nucleophiles, the aromatic ring remains inert. Instead, the nucleophile attacks the less sterically hindered, highly electrophilic aliphatic carbon of the ether linkage, resulting in dealkylation (ether cleavage) and the formation of 4-fluorophenol byproducts. Actionable Solution: Abandon classical thermal SNAr. Instead, utilize cation-radical accelerated SNAr via photoredox catalysis[2]. By using an acridinium photocatalyst under blue light, the electron-rich arene is oxidized to a radical cation[2]. This inverts the electronic requirements of the ring, making the formerly electron-rich C-F bond highly susceptible to nucleophilic attack at room temperature, completely bypassing the thermal ether cleavage pathway[3].

Q3: During transition-metal-catalyzed amination of the C-F bond, I am observing high levels of reductive defluorination. How do I prevent this?

Mechanistic Causality: The C-F bond is exceptionally strong, making oxidative addition difficult. When using standard Palladium catalysts (e.g., Pd₂(dba)₃), the resulting Ar-Pd-F intermediate is highly prone to side reactions. If the amine coordinates too slowly, the intermediate undergoes protodemetalation or β -hydride elimination, ejecting the fluorine and yielding a defluorinated byproduct (e.g., anisole derivatives). Actionable Solution: Switch from Palladium to a Nickel-catalyzed system (e.g., Ni(COD)₂)[4]. Nickel is significantly more nucleophilic and undergoes oxidative addition into unactivated C-F bonds much faster than Palladium[4]. If Palladium must be used, employ highly sterically hindered, electron-rich phosphine ligands (like BrettPhos) that rapidly accelerate the reductive elimination step, outcompeting the defluorination pathway.

Quantitative Performance Data

To illustrate the necessity of modern catalytic approaches over classical methods, the following table summarizes the byproduct distribution of various C-F functionalization strategies applied to electron-rich aryl fluorides.

MethodologyCatalyst / ReagentsTemp (°C)Target Yield (%)Ether Cleavage (%)Defluorination (%)
Classical Thermal SNAr K₂CO₃, DMF130< 5> 60N/A
Photoredox SNAr Acridinium, Blue LED2578< 2N/A
Ni-Catalyzed Coupling Ni(COD)₂, dcype8085N/A< 5
Pd-Catalyzed Coupling Pd₂(dba)₃, XPhos11045N/A35

Validated Experimental Protocols

Protocol 1: Regioselective Monobromination (EAS)

Objective: Synthesize 2-bromo-4-fluoro-1-(2-methoxyethoxy)benzene while suppressing polyhalogenation.

  • Preparation: In an oven-dried flask, dissolve 1-fluoro-4-(2-methoxyethoxy)benzene (1.0 equiv) in anhydrous acetonitrile (0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes to prevent localized heating.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature.

  • Self-Validation Checkpoint: Monitor by LC-MS or TLC. The reaction is complete when the starting material ( m/z 171 [M+H]+ ) is consumed. Confirm regioselectivity via 1 H NMR: The disappearance of the C3 proton and the shift of the aromatic splitting pattern to a 1,2,4-trisubstituted system (two doublets and a doublet of doublets) validates success.

  • Workup: Quench with saturated aqueous Na₂S₂O₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Cation-Radical Accelerated SNAr (Photoredox)

Objective: Amine displacement of the aryl fluoride without ether cleavage.

  • Preparation: In a transparent vial equipped with a stir bar, add 1-fluoro-4-(2-methoxyethoxy)benzene (1.0 equiv), the desired amine nucleophile (2.0 equiv), and Mes-Acr-MeClO₄ (Fukuzumi's catalyst, 5 mol%).

  • Solvent: Add a 1:1 mixture of 1,2-dichloroethane (DCE) and 2,2,2-trifluoroethanol (TFE) to achieve a 0.1 M concentration.

  • Degassing: Sparge the solution with Argon for 10 minutes.

  • Irradiation: Irradiate the vial with a 450 nm Blue LED at 25 °C for 16 hours. Ensure a cooling fan is used to prevent thermal heating from the lamp.

  • Self-Validation Checkpoint: Monitor by LC-MS. The desired product mass will reflect the displacement of fluorine ( [M−19+Amine mass] ). The strict absence of the m/z peak corresponding to 4-fluorophenol confirms the complete suppression of the ether cleavage byproduct.

References[2] Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society.Link[1] Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature. Link[4] Nickel-Catalyzed Defluorophosphonylation of Aryl Fluorides. ACS. Link[3] Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. PMC. Link

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 1-Fluoro-4-(2-methoxyethoxy)benzene Derivative Synthesis

Welcome to the technical support center for challenges in the synthesis of 1-fluoro-4-(2-methoxyethoxy)benzene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges in the synthesis of 1-fluoro-4-(2-methoxyethoxy)benzene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in their synthetic routes, particularly those arising from steric hindrance. Here, we will explore the underlying principles of steric hindrance in the context of Nucleophilic Aromatic Substitution (SNAr) reactions and provide actionable troubleshooting strategies and detailed protocols to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant issue in the synthesis of 1-fluoro-4-(2-methoxyethoxy)benzene derivatives?

Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups of atoms in a molecule obstructs a chemical reaction.[1][2] In the context of synthesizing derivatives of 1-fluoro-4-(2-methoxyethoxy)benzene, steric hindrance can significantly impede the approach of a nucleophile to the carbon atom bearing the fluorine, which is the intended site of substitution.[3] The bulky 2-methoxyethoxy group, especially when coupled with other substituents on the benzene ring or a large, complex nucleophile, can create a crowded environment that slows down or even prevents the desired SNAr reaction.[4][5]

Q2: What are the common indicators of steric hindrance in my reaction?

Several experimental observations can suggest that steric hindrance is adversely affecting your reaction:

  • Low or no product yield: This is the most direct indication that the reaction is not proceeding as expected.

  • Slow reaction rates: Reactions that take significantly longer than analogous, less hindered systems often point to a steric issue.

  • Formation of side products: If the desired reaction is sterically hindered, alternative, less hindered sites in your molecules might react, leading to a mixture of undesired products.[6] For instance, if the nucleophile is also a base, elimination reactions might compete with substitution.

  • Requirement for harsh reaction conditions: The need for excessively high temperatures or long reaction times to drive the reaction forward can be a sign that a significant energy barrier, often due to steric repulsion, must be overcome.[7]

Q3: What are the general strategies to overcome steric hindrance in these SNAr reactions?

Overcoming steric hindrance typically involves a multi-faceted approach that addresses the various factors influencing the reaction rate and outcome. Key strategies include:

  • Optimization of Reaction Conditions: This includes adjusting the temperature, solvent, and reaction time.

  • Judicious Choice of Reagents: Selecting smaller, more potent nucleophiles or employing catalysts can be highly effective.

  • Substrate Modification: In some cases, altering the structure of the starting material to reduce steric bulk or to electronically activate the ring can be a viable, albeit more involved, strategy.

The following troubleshooting guides will delve into these strategies in greater detail.

Troubleshooting Guides

Problem 1: Low to No Yield in a Standard SNAr Protocol

Symptoms: After running the reaction with your 1-fluoro-4-(2-methoxyethoxy)benzene derivative and a chosen nucleophile under standard conditions (e.g., a polar aprotic solvent like DMF or DMSO with a carbonate base at moderate temperatures), you observe very little or no formation of the desired product upon analysis (TLC, LC-MS, NMR).

Probable Causes & Solutions:

  • Insufficient Thermal Energy: The activation energy for the reaction may be too high due to steric repulsion.

    • Troubleshooting Protocol 1: Temperature Elevation. Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress at each stage to find the optimal balance between reaction rate and potential side product formation. Microwave-assisted synthesis can also be a powerful tool to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields.[6]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[3][8]

    • Troubleshooting Protocol 2: Solvent Screening. Polar aprotic solvents are generally the best choice for SNAr reactions.[6] If DMF or DMSO are not effective, consider other options such as N-Methyl-2-pyrrolidone (NMP), acetonitrile (MeCN), or sulfolane.[4][6] The choice of solvent can significantly impact the reaction rate.[9] In some cases, a solvent with high hydrogen bond basicity can influence the regioselectivity of the reaction.[10]

    G Start Low/No Yield Temp Increase Temperature Start->Temp Solvent Screen Solvents Start->Solvent Catalyst Add Catalyst Start->Catalyst Nucleophile Change Nucleophile Start->Nucleophile Success Successful Reaction Temp->Success Solvent->Success Catalyst->Success Nucleophile->Success

    A troubleshooting workflow for low-yield reactions.

Problem 2: Reaction is Sluggish and Incomplete

Symptoms: The reaction proceeds, but at a very slow rate, and even after extended reaction times, a significant amount of starting material remains.

Probable Causes & Solutions:

  • Poor Leaving Group Ability (Context-Dependent): While fluorine is generally an excellent leaving group in SNAr reactions due to its high electronegativity which activates the ring towards nucleophilic attack, in some sterically demanding situations, the overall reaction rate can still be slow.[8][11][12] The rate-determining step is the initial nucleophilic attack.[6]

    • Troubleshooting Protocol 3: Enhancing Ring Activation. While changing the fluorine is often not the goal, ensure your substrate has sufficient electron-withdrawing groups (EWGs) ortho or para to the fluorine.[13][14] The 4-(2-methoxyethoxy) group is electron-donating, which can deactivate the ring. If your synthesis allows, consider adding an EWG like a nitro or cyano group to the ring to increase its electrophilicity and accelerate the reaction.[3][8]

  • Weak or Sterically Hindered Nucleophile: The size and reactivity of the nucleophile are critical.

    • Troubleshooting Protocol 4: Nucleophile Modification. If possible, switch to a smaller, more nucleophilic reagent. For example, if using a bulky secondary amine, consider its less hindered primary amine counterpart. If the nucleophilicity is the issue, you can sometimes generate a more potent nucleophile in situ. For instance, using a stronger base to deprotonate an alcohol or thiol can increase its nucleophilicity.

Data Summary: Impact of Solvent and Temperature on a Model Reaction
Entry Solvent Temperature (°C) Time (h) Conversion (%)
1DMF802415
2DMF1202445
3NMP1202460
4DMSO1201875
5DMSO15012>95

This table illustrates a hypothetical optimization for the reaction of a sterically hindered 1-fluoro-4-(2-methoxyethoxy)benzene derivative with a secondary amine.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted SNAr Reaction

This protocol provides a general guideline for using microwave irradiation to overcome steric hindrance.

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the 1-fluoro-4-(2-methoxyethoxy)benzene derivative (1.0 equiv), the nucleophile (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃; 2.0 equiv).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent (e.g., NMP, DMSO, or sulfolane) to achieve a concentration of 0.1-0.5 M.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the temperature to the desired level (e.g., 150-200°C) and the reaction time (e.g., 30-60 minutes).

  • Workup and Purification: After the reaction is complete and the vessel has cooled, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_0 S_NAr Mechanism A Aryl Halide + Nucleophile B Meisenheimer Complex (Rate-determining step) A->B Addition C Product + Leaving Group B->C Elimination

A simplified diagram of the SNAr mechanism.

Concluding Remarks

Overcoming steric hindrance in the synthesis of 1-fluoro-4-(2-methoxyethoxy)benzene derivatives requires a systematic and logical approach to reaction optimization. By carefully considering the interplay between temperature, solvent, and the nature of the nucleophile, researchers can successfully navigate these synthetic challenges. This guide provides a starting point for troubleshooting, but it is important to remember that each specific substrate-nucleophile combination may require its own unique set of optimized conditions.

References

  • MDPI. (2021, March 4). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • ScienceDirect. (2022, January 9). Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in SN Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

  • Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. Retrieved from [Link]

  • ACS Publications. (2009, November 13). Dramatic Effect of Solvent Hydrogen Bond Basicity on the Regiochemistry of SNAr Reactions of Electron-Deficient Polyfluoroarenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic strategies for fluorosulfonylated compounds: application to click chemistry reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 14). Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties. Retrieved from [Link]

  • Khan Academy. (2013, November 26). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]

  • MDPI. (2022, August 8). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution at sterically hindered carbon centers. Retrieved from [Link]

  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (2017, October 25). Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). Retrieved from [Link]

  • Dalal Institute. (n.d.). Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. Retrieved from [Link]

Sources

Optimization

preventing defluorination during 1-fluoro-4-(2-methoxyethoxy)benzene reactions

Welcome to the technical support center for 1-fluoro-4-(2-methoxyethoxy)benzene. This resource is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-fluoro-4-(2-methoxyethoxy)benzene. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, with a particular focus on preventing undesired defluorination.

Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to make informed decisions in your research.

Troubleshooting Guide: Preventing Defluorination

Undesired cleavage of the C-F bond, or defluorination, is a common side reaction when working with fluoroaromatic compounds. This guide provides specific troubleshooting advice for common reactions involving 1-fluoro-4-(2-methoxyethoxy)benzene.

Scenario 1: Nucleophilic Aromatic Substitution (SNAc)

Nucleophilic aromatic substitution (SNAr) is a key transformation for fluoroarenes. However, with an electron-rich system like 1-fluoro-4-(2-methoxyethoxy)benzene, harsh reaction conditions are often required, which can lead to defluorination.

Question: I am attempting a nucleophilic substitution on 1-fluoro-4-(2-methoxyethoxy)benzene with a strong nucleophile, but I am observing significant amounts of the defluorinated starting material and other byproducts. How can I improve the selectivity of my reaction?

Answer:

This is a common challenge with electron-rich fluoroarenes. The electron-donating nature of the methoxyethoxy group deactivates the aromatic ring towards nucleophilic attack, necessitating more forcing conditions that can promote side reactions. Here’s a breakdown of the likely causes and solutions:

Underlying Causes of Defluorination in SNAr:

  • High Temperatures: Elevated temperatures provide the activation energy for C-F bond cleavage, especially in the presence of strong bases or nucleophiles.

  • Strongly Basic Nucleophiles: Highly basic nucleophiles can deprotonate the aromatic ring, leading to elimination-addition (benzyne) pathways or other decomposition routes that result in fluorine loss.

  • Prolonged Reaction Times: Extended exposure to harsh conditions increases the likelihood of side reactions, including defluorination.

Troubleshooting Strategies:

  • Optimize Reaction Temperature:

    • Action: Systematically lower the reaction temperature. Start at a moderate temperature (e.g., 80-100 °C) and only increase if the reaction does not proceed.

    • Causality: By lowering the temperature, you can often find a window where the desired SNAr reaction proceeds at an acceptable rate, while the undesired defluorination, which likely has a higher activation energy, is minimized.

  • Choice of Base and Nucleophile:

    • Action: If your nucleophile is also a strong base, consider using a non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃) to deprotonate your nucleophile in situ if necessary. This allows for a lower concentration of the highly reactive, free nucleophile.

    • Causality: Separating the roles of the base and the nucleophile can provide better control over the reaction, reducing the likelihood of base-mediated decomposition pathways.

  • Consider Alternative Activation Methods:

    • Action: For challenging nucleophilic substitutions on electron-rich fluoroarenes, consider methods that do not rely on thermal activation. Photoredox catalysis is an emerging strategy for the functionalization of unactivated fluoroarenes under mild conditions.[1]

    • Causality: Photoredox catalysis can generate a radical cation from the fluoroarene, making it significantly more susceptible to nucleophilic attack, often at room temperature, thus avoiding thermally induced defluorination.[1]

Experimental Protocol: A Milder Approach to SNAr

For the reaction of 1-fluoro-4-(2-methoxyethoxy)benzene with a generic nucleophile (Nu-H), consider the following starting conditions:

  • To a solution of 1-fluoro-4-(2-methoxyethoxy)benzene (1.0 equiv) and your nucleophile (1.2 equiv) in a polar aprotic solvent (e.g., DMSO, DMF), add a mild base such as K₂CO₃ (2.0 equiv).

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

  • If no reaction is observed after several hours, incrementally increase the temperature by 10-15 °C.

  • If defluorination is still a significant issue, consider a photoredox-catalyzed approach if the equipment is available.

Scenario 2: Ortho-Lithiation

Directed ortho-lithiation is a powerful tool for the functionalization of aromatic rings. The methoxyethoxy group in 1-fluoro-4-(2-methoxyethoxy)benzene can act as a directing group. However, the fluorine atom can also influence the regioselectivity, and competitive defluorination is a risk.

Question: I am trying to perform an ortho-lithiation on 1-fluoro-4-(2-methoxyethoxy)benzene followed by quenching with an electrophile. My main product is the result of defluorination, not ortho-functionalization. What is going wrong?

Answer:

This issue often arises from the choice of base, temperature, and reaction time. The stability of the lithiated intermediate is crucial.

Underlying Causes of Defluorination in Ortho-Lithiation:

  • Harsh Basicity: Strong, non-hindered alkyllithium reagents (like n-BuLi) can attack the fluorine-bearing carbon, leading to defluorination.

  • Temperature Control: Lithiated fluoroarenes can be unstable at higher temperatures, leading to benzyne formation and subsequent side reactions.

  • Slow Trapping: If the electrophile is added too slowly or is not reactive enough, the lithiated intermediate may have time to decompose.

Troubleshooting Strategies:

  • Choice of Lithiating Agent:

    • Action: Switch from n-BuLi to a more hindered or less nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

    • Causality: These bulkier bases are less likely to attack the sterically accessible C-F bond and will preferentially abstract a proton ortho to the directing group.

  • Strict Temperature Control:

    • Action: Perform the lithiation at a very low temperature (e.g., -78 °C) and maintain this temperature throughout the addition of the base and the electrophile.

    • Causality: Low temperatures stabilize the ortho-lithiated intermediate, preventing its decomposition to a benzyne or other defluorinated species.

  • Rapid and Efficient Trapping:

    • Action: Add the electrophile rapidly to the reaction mixture as soon as the lithiation is complete.

    • Causality: Immediate trapping of the desired intermediate minimizes its lifetime in solution, reducing the opportunity for side reactions.

Experimental Protocol: Optimized Ortho-Lithiation

  • Dissolve 1-fluoro-4-(2-methoxyethoxy)benzene (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA (1.1 equiv) in THF, keeping the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Rapidly add the electrophile (1.2 equiv) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

Scenario 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are versatile, but the C-F bond can be susceptible to cleavage, leading to hydrodefluorination (replacement of F with H) or other undesired products.

Question: During a Suzuki or Buchwald-Hartwig coupling reaction with 1-fluoro-4-(2-methoxyethoxy)benzene, I am observing a significant amount of the hydrodefluorinated product, 4-(2-methoxyethoxy)benzene. How can I prevent this?

Answer:

Hydrodefluorination in these reactions is often linked to the catalyst system and the presence of a hydrogen source.

Underlying Causes of Hydrodefluorination:

  • β-Hydride Elimination: If the palladium catalyst has accessible β-hydrides, these can be transferred to the aromatic ring, leading to hydrodefluorination.

  • Proton Sources: The presence of water, alcohols, or other protic species in the reaction mixture can serve as a source of hydrogen.

  • Catalyst System: Certain ligands and palladium precursors are more prone to promoting hydrodefluorination.

Troubleshooting Strategies:

  • Choice of Ligand and Catalyst:

    • Action: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired reductive elimination over side reactions. Consider using pre-formed palladium catalysts to ensure a well-defined active species.

    • Causality: Bulky ligands can create a steric environment around the palladium center that disfavors the transition state for hydrodefluorination.

  • Anhydrous Conditions:

    • Action: Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and dry reagents thoroughly before use.

    • Causality: Minimizing the presence of proton sources reduces the availability of hydrogen for the hydrodefluorination pathway.

  • Choice of Base:

    • Action: Use a non-protic base like CsF or K₃PO₄.

    • Causality: These bases are less likely to contribute to protonolysis of the organopalladium intermediates.

Experimental Protocol: Minimizing Hydrodefluorination in a Suzuki Coupling

  • In a glovebox or under an inert atmosphere, combine 1-fluoro-4-(2-methoxyethoxy)benzene (1.0 equiv), the desired boronic acid (1.5 equiv), a suitable palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Add a dry, non-protic base (e.g., K₃PO₄, 3.0 equiv) and anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by GC-MS or LC-MS.

Problem Potential Cause Recommended Action
Defluorination in SNAr High temperature, strong baseLower temperature, use a milder base (e.g., K₂CO₃)
Defluorination in Ortho-Lithiation Wrong base, high temperatureUse a hindered base (e.g., LDA), maintain at -78 °C
Hydrodefluorination in Cross-Coupling Protic solvent, non-optimal catalystUse anhydrous conditions, bulky phosphine ligands

Frequently Asked Questions (FAQs)

Q1: How can I monitor my reaction for the formation of defluorinated byproducts?

A1: The two most effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: This is an excellent method for separating and identifying volatile byproducts. The defluorinated product will have a different retention time and a molecular ion corresponding to the loss of fluorine and the gain of hydrogen.

  • ¹⁹F NMR: This is a powerful, non-destructive technique. The starting material, 1-fluoro-4-(2-methoxyethoxy)benzene, will have a characteristic signal in the ¹⁹F NMR spectrum. The disappearance of this signal and the appearance of a new signal for the fluoride anion (or other fluorine-containing products) can be used to monitor the reaction in real-time.[2]

Q2: Is 1-fluoro-4-(2-methoxyethoxy)benzene stable to acidic conditions?

A2: Generally, fluoroarenes are stable to acidic conditions. The C-F bond is not typically cleaved by acids unless under very harsh, superacidic conditions. However, the methoxyethoxy group may be susceptible to cleavage under strong acidic conditions.

Q3: Can I use a Grignard reagent with 1-fluoro-4-(2-methoxyethoxy)benzene?

A3: Caution is advised. Grignard reagents are strongly basic and nucleophilic. They can potentially attack the C-F bond, leading to defluorination. If a Grignard reaction is necessary at another site on the molecule, it should be performed at low temperatures with careful monitoring for side products.

Diagrams

SNAr_Troubleshooting start SNAr Reaction with Defluorination check_temp Is Temperature > 120°C? start->check_temp lower_temp Lower Temperature to 80-100°C check_temp->lower_temp Yes check_base Is a Strong, Nucleophilic Base Used? check_temp->check_base No end Optimized Reaction lower_temp->end mild_base Use a Milder Base (e.g., K2CO3) check_base->mild_base Yes consider_photoredox Consider Photoredox Catalysis check_base->consider_photoredox No mild_base->end consider_photoredox->end

Caption: Troubleshooting workflow for SNAr reactions.

OrthoLithiation_Troubleshooting start Ortho-Lithiation with Defluorination check_base Base Used: n-BuLi? start->check_base use_lda Switch to LDA or LiTMP check_base->use_lda Yes check_temp Temperature > -60°C? check_base->check_temp No end Optimized Reaction use_lda->end lower_temp Maintain at -78°C check_temp->lower_temp Yes check_trapping Slow Electrophile Addition? check_temp->check_trapping No lower_temp->end fast_trap Add Electrophile Rapidly check_trapping->fast_trap Yes check_trapping->end No fast_trap->end

Caption: Troubleshooting workflow for ortho-lithiation.

References

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric α-Chlorination of Aldehydes. Science, 322(5898), 77-80. [Link]

  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]

Sources

Troubleshooting

temperature optimization for 1-fluoro-4-(2-methoxyethoxy)benzene storage

Welcome to the dedicated technical support center for 1-fluoro-4-(2-methoxyethoxy)benzene (CAS No. 1174295-65-8).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 1-fluoro-4-(2-methoxyethoxy)benzene (CAS No. 1174295-65-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your research.

Introduction to 1-Fluoro-4-(2-methoxyethoxy)benzene

1-Fluoro-4-(2-methoxyethoxy)benzene is a fluoroaromatic ether, a class of compounds increasingly utilized in medicinal chemistry and materials science. The presence of the fluorine atom and the methoxyethoxy group imparts unique electronic and physical properties to the benzene ring, making it a valuable building block in the synthesis of complex molecules.[1][2] Proper storage and handling are paramount to maintaining its chemical integrity and ensuring reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for 1-fluoro-4-(2-methoxyethoxy)benzene?

A1: The recommended storage condition for 1-fluoro-4-(2-methoxyethoxy)benzene is at room temperature.[3] For laboratory settings, "room temperature" is generally defined as a controlled environment between 15°C and 25°C (59°F and 77°F) .[4][5][6] Storing the compound within this range will help maintain its stability and prevent degradation.

Q2: Can I store 1-fluoro-4-(2-methoxyethoxy)benzene in a refrigerator or freezer?

A2: While refrigeration (2°C to 8°C) is a common practice for many chemical reagents, it is not explicitly recommended for 1-fluoro-4-(2-methoxyethoxy)benzene. Without specific stability data at lower temperatures, there is a potential for the compound to solidify or for moisture to condense upon removal from cold storage, which could introduce impurities. It is best to adhere to the recommended room temperature storage unless specific experimental requirements dictate otherwise.

Q3: What are the potential degradation pathways for this compound?

A3: As a fluoroaromatic ether, 1-fluoro-4-(2-methoxyethoxy)benzene is generally expected to be a stable molecule.[1] However, potential degradation could occur through two primary pathways, especially under improper storage conditions such as exposure to high temperatures, strong acids, or strong bases:

  • Ether Bond Cleavage: The ether linkage (C-O-C) could be susceptible to cleavage, which would result in the formation of 4-fluorophenol and 2-methoxyethanol.[7]

  • Hydrolysis of the Fluoro-Aromatic System: Although the carbon-fluorine bond on an aromatic ring is typically strong, under harsh conditions, hydrolysis could occur, leading to the formation of other phenolic derivatives.

Q4: How can I tell if my sample of 1-fluoro-4-(2-methoxyethoxy)benzene has degraded?

A4: Visual inspection is the first step. Any change in the physical appearance of the compound, such as a change in color or the appearance of solid precipitates in the liquid, could indicate degradation. For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to check for the presence of impurities.[7][8][9][10]

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during the storage and use of 1-fluoro-4-(2-methoxyethoxy)benzene.

Issue 1: Inconsistent Experimental Results
  • Possible Cause: The integrity of the 1-fluoro-4-(2-methoxyethoxy)benzene may be compromised due to improper storage.

  • Troubleshooting Workflow:

    G start Inconsistent Experimental Results check_storage Verify Storage Conditions (15-25°C, dark, dry) start->check_storage assess_purity Assess Compound Purity (NMR, GC-MS) check_storage->assess_purity Conditions OK new_batch Use a New, Verified Batch of Compound check_storage->new_batch Conditions Not OK purify Purify Compound (if necessary) assess_purity->purify Impurities Detected end_good Problem Resolved assess_purity->end_good Compound is Pure purify->new_batch Purification Fails purify->end_good Purification Successful new_batch->end_good end_bad Contact Technical Support

    Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Physical Changes in the Stored Compound
  • Possible Cause: The compound may have been exposed to moisture or extreme temperatures.

  • Solutions:

    • Clumped or Aggregated Solid (if applicable): If the compound is in solid form and appears clumpy, it may have absorbed moisture. Gently break up the clumps with a clean, dry spatula in a fume hood. For future prevention, ensure the container is tightly sealed and consider storing it in a desiccator.[7]

    • Discoloration: A change in color can be an indicator of chemical degradation. It is highly recommended to assess the purity of the compound using the analytical methods described below before use.

Experimental Protocols for Quality Assessment

If you suspect that your sample of 1-fluoro-4-(2-methoxyethoxy)benzene has degraded, the following protocols can help you assess its purity.

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

Objective: To identify the presence of potential degradation products by analyzing the proton NMR spectrum.

Materials:

  • Sample of 1-fluoro-4-(2-methoxyethoxy)benzene

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a sample for NMR analysis by dissolving a small amount of the 1-fluoro-4-(2-methoxyethoxy)benzene in CDCl₃.

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum for the characteristic peaks of the parent compound and any potential impurities.

Data Interpretation:

ProtonsExpected Chemical Shift (ppm)Multiplicity
-OCH₃~3.4singlet
-OCH₂CH₂O-~3.7multiplet
-OCH₂CH₂O-~4.1multiplet
Aromatic Protons6.8 - 7.0multiplet

Table 1: Expected ¹H NMR chemical shifts for 1-fluoro-4-(2-methoxyethoxy)benzene.[8]

The presence of new signals, particularly in the phenolic region (around 5-8 ppm for the -OH proton) or signals corresponding to 2-methoxyethanol, would suggest degradation.

Protocol 2: Purity Assessment by GC-MS

Objective: To separate and identify the components of the sample, including any potential degradation products.

Materials:

  • Sample of 1-fluoro-4-(2-methoxyethoxy)benzene

  • Suitable solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS instrument

Procedure:

  • Prepare a dilute solution of the 1-fluoro-4-(2-methoxyethoxy)benzene in the chosen solvent.

  • Inject the sample into the GC-MS.

  • Run a suitable temperature program to separate the components.

  • Analyze the resulting chromatogram and mass spectra.

Data Interpretation: The gas chromatogram will show a major peak corresponding to 1-fluoro-4-(2-methoxyethoxy)benzene. Any additional peaks represent impurities or degradation products. The mass spectrum of each peak can be compared to a library of known compounds to identify these impurities. Potential degradation products to look for include 4-fluorophenol and 2-methoxyethanol.

Logical Relationships in Storage and Stability

The following diagram illustrates the key factors influencing the stability of 1-fluoro-4-(2-methoxyethoxy)benzene.

G cluster_storage Optimal Storage Conditions cluster_stability Chemical Stability cluster_degradation Potential Degradation Pathways T Temperature (15-25°C) S 1-Fluoro-4-(2-methoxyethoxy)benzene (Stable) T->S L Protection from Light L->S M Low Moisture (Tightly Sealed Container) M->S D Degraded Product (e.g., 4-Fluorophenol) S->D Improper Storage (e.g., High Temp, Moisture)

Caption: Factors influencing the stability of 1-fluoro-4-(2-methoxyethoxy)benzene.

References

  • Fluorobenzene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 1-fluoro-4-(2-methoxyethoxy)benzene — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Hu, S., Chen, J., Yu, T., Zeng, Y., Yang, G., & Li, Y. (2023). Chemically Amplified Resist Based on Dendritic Molecular Glass for Electron Beam Lithography. Chemical Research in Chinese Universities, 39(1), 139–143.
  • Ogawa, S., Morita, H., Hsu, Y.-I., Uyama, H., & Muranaka, A. (2024). Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. Chemical Science, 15(40), 17556-17561.
  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Thermal and oxidative stability of fluorinated alkyl aryl ethers. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Benzene, fluoro- - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis. (2023, April 13). Molecules, 28(8), 3429.
  • Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. (2023, September 25). Crystals, 13(10), 1445.
  • Rearrangements of Cycloalkenyl Aryl Ethers. (2016, April 19). Molecules, 21(4), 507.
  • Key Considerations for Reliable Biological Sample Storage. (n.d.). PHC Holdings Corporation. Retrieved from [Link]

  • ANALYTICAL METHOD SUMMARIES. (2018, February 19). Eurofins. Retrieved from [Link]

  • Asad, S., & Asad, M. (2021). Room Temperature in Scientific Protocols and Experiments Should be Defined: a Reproducibility Issue. Taylor & Francis Online, 1(1), 1-3.
  • Fluorinated ether decomposition in localized high concentration electrolytes. (2022, November 2). Journal of Materials Chemistry A, 10(45), 24057-24065.
  • Process for the preparation of 1,4-bis(2,2,2-trifluoroethoxy)benzene. (n.d.). Google Patents.
  • Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. (n.d.). Chemistry – An Asian Journal, 18(13).
  • ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). Beilstein Journal of Organic Chemistry, 4, 13.
  • A Guide to Laboratory Cold Storage. (2025, July 8). Biocompare. Retrieved from [Link]

  • USP <659> Packaging and Storage Requirements Explained. (n.d.). Sensitech. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 1-Fluoro- vs. 1-Chloro-4-(2-methoxyethoxy)benzene in Pharmaceutical Synthesis

When designing a synthetic route for a novel active pharmaceutical ingredient (API), the choice of halogen on your aromatic building block is not merely a matter of molecular weight—it is a strategic decision that dictat...

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Author: BenchChem Technical Support Team. Date: March 2026

When designing a synthetic route for a novel active pharmaceutical ingredient (API), the choice of halogen on your aromatic building block is not merely a matter of molecular weight—it is a strategic decision that dictates the entire catalytic workflow. As a Senior Application Scientist, I frequently see drug development programs stall due to late-stage cross-coupling failures.

Today, we are objectively comparing two closely related building blocks: 1-fluoro-4-(2-methoxyethoxy)benzene and 1-chloro-4-(2-methoxyethoxy)benzene . Both share the 4-(2-methoxyethoxy) ether motif, which imparts favorable physicochemical properties (e.g., improved aqueous solubility, hydrogen bond accepting capability) crucial for ADME optimization. However, their reactivity profiles under transition-metal catalysis are fundamentally orthogonal.

Mechanistic Divergence: The C-X Bond Activation Barrier

The primary differentiator between these two substrates lies in the thermodynamics and orbital mechanics of their carbon-halogen (C-X) bonds.

The Electronic Challenge: The 2-methoxyethoxy moiety is a strong electron-donating group (EDG) via resonance (+M effect). This electron enrichment of the aromatic ring raises the energy of the C-X σ∗ antibonding orbital. For oxidative addition to occur during a cross-coupling cycle, the transition metal must back-donate electron density into this σ∗ orbital. Consequently, the ether group intrinsically deactivates both substrates toward oxidative addition.

C-Cl vs. C-F Activation: Despite the EDG deactivation, the C-Cl bond (Bond Dissociation Energy ~81 kcal/mol) in 1-chloro-4-(2-methoxyethoxy)benzene can be readily activated by standard Palladium (Pd) catalysis, provided an electron-rich ligand is used. The highly electron-rich metal center compensates for the elevated σ∗ orbital energy.

Conversely, the C-F bond in 1-fluoro-4-(2-methoxyethoxy)benzene possesses an exceptionally high BDE (~116–120 kcal/mol) and is highly polarized . Palladium's 4d-orbitals lack the appropriate energy match and spatial extension to effectively populate the C-F σ∗ orbital. Thus, the fluoro-derivative is completely inert to standard Pd-catalyzed cross-coupling, making it an ideal "fluorinated building block" when the C-F bond must be retained in the final API. To cleave this C-F bond, specialized Nickel (Ni) catalysts—which are smaller, more nucleophilic, and capable of single-electron transfer pathways—are strictly required .

G Substrate 4-(2-methoxyethoxy) aryl halide Pd_Cat Pd(0) Catalyst (Standard) Substrate->Pd_Cat X = Cl Substrate->Pd_Cat X = F Ni_Cat Ni(0) Catalyst (Specialized) Substrate->Ni_Cat X = F Cl_Path C-Cl Activation (Low Barrier) Pd_Cat->Cl_Path F_Path_Pd C-F Bond (Inert to Pd) Pd_Cat->F_Path_Pd F_Path_Ni C-F Activation (High Barrier) Ni_Cat->F_Path_Ni Product Cross-Coupled Product Cl_Path->Product Retained Fluorinated Building Block F_Path_Pd->Retained F_Path_Ni->Product

Mechanistic divergence of C-Cl vs C-F activation under Pd and Ni catalysis.

Quantitative Reactivity Profiling

To guide your procurement and synthetic strategy, the quantitative and qualitative reactivity differences are summarized below.

Property / Reaction Pathway1-Fluoro-4-(2-methoxyethoxy)benzene1-Chloro-4-(2-methoxyethoxy)benzene
C-X Bond Dissociation Energy ~116 - 120 kcal/mol~81 kcal/mol
Pd-Catalyzed Suzuki Coupling Inert (Recovered quantitatively)Highly reactive (Requires bulky ligands)
Ni-Catalyzed Cross-Coupling Reactive (Requires specialized ligands)Highly reactive
Nucleophilic Aromatic Sub. (SNAr) Extremely poor (Deactivated by EDG)Extremely poor (Deactivated by EDG)
Directed Ortho-Metalation (DoM) Excellent (F is a strong -I DoM director)Poor to Moderate

Note on SNAr: While fluorine is generally a superior leaving group to chlorine in SNAr reactions due to intermediate stabilization, the strong electron-donating nature of the para-alkoxy group completely deactivates both rings toward nucleophilic attack . Neither should be used for SNAr without additional electron-withdrawing groups.

Self-Validating Experimental Workflows

To practically demonstrate the orthogonality of these building blocks, we utilize a self-validating competitive cross-coupling protocol.

Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: Selectively couple the chloroarene while proving the absolute inertness of the fluoroarene under identical conditions.

Causality of Reagents: We employ Pd(OAc)2​ paired with SPhos. Because the aryl chloride is electron-rich (due to the ether group), oxidative addition is the rate-limiting step. SPhos, a highly electron-rich dialkylbiaryl phosphine, drastically increases the electron density on the Pd center, facilitating the necessary back-donation to cleave the C-Cl bond.

Self-Validating System Design: Dodecane is added at Step 1 as an inert internal standard. By taking kinetic aliquots and analyzing them via GC-MS, the researcher plots the consumption of starting materials against dodecane.

  • Validation 1 (Catalyst Efficacy): The Ar-Cl peak must decrease relative to dodecane.

  • Validation 2 (Orthogonality): The Ar-F peak must remain at 100% relative to dodecane.

  • Validation 3 (Control): A parallel reaction omitting the Pd catalyst ensures no background transition-metal-free degradation occurs.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1-chloro-4-(2-methoxyethoxy)benzene (1.0 mmol), 1-fluoro-4-(2-methoxyethoxy)benzene (1.0 mmol), phenylboronic acid (1.1 mmol), and anhydrous K3​PO4​ (2.0 mmol). Add exactly 0.5 mmol of dodecane (internal standard).

  • Catalyst Addition: Add Pd(OAc)2​ (2 mol%) and SPhos (4 mol%).

  • Solvent & Initiation: Inject 5 mL of anhydrous, degassed Toluene. Seal the tube, remove it from the glovebox, and heat to 100 °C in an oil bath.

  • Kinetic Monitoring: At t=0,2,6, and 12 hours, withdraw a 50 µL aliquot via microsyringe. Dilute with 0.5 mL EtOAc, filter through a short silica plug to remove salts/catalyst, and inject into the GC-MS.

  • Workup: After 12 hours, cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO4​ , and concentrate.

Workflow Step1 1. Substrate Preparation Equimolar Ar-Cl & Ar-F + Internal Std Step2 2. Catalyst Addition Pd(OAc)2, SPhos, K3PO4 Step1->Step2 Step3 3. Boronic Acid Addition PhB(OH)2 (1.1 eq) Step2->Step3 Step4 4. Reaction & Monitoring 100°C, 12h, GC-MS Aliquots Step3->Step4 Step5 5. Chemoselective Output Step4->Step5 Out1 >99% Ar-Cl Conversion (Coupled Product) Step5->Out1 Out2 <1% Ar-F Conversion (Recovered Starting Mat) Step5->Out2

Chemoselectivity workflow demonstrating orthogonal reactivity of Ar-Cl vs Ar-F under Pd catalysis.

Alternative Pathway: Directed Ortho-Metalation (DoM)

If your synthetic route requires functionalization at the 2-position (ortho to the ether), the fluoro-derivative is the superior choice. Fluorine's high electronegativity creates a strong inductive (-I) effect, thermodynamically acidifying the adjacent ortho-protons. When treated with sec-butyllithium at -78 °C, the lithium coordinates to the ether oxygen, but deprotonation occurs preferentially adjacent to the fluorine, enabling highly regioselective C-H functionalization while leaving the C-F bond intact.

Conclusion

For drug development professionals, the selection between these two building blocks dictates the downstream chemistry:

  • Choose 1-chloro-4-(2-methoxyethoxy)benzene if the halogen is a transient placeholder meant to be replaced via standard Pd-catalyzed cross-coupling (e.g., attaching a heterocycle).

  • Choose 1-fluoro-4-(2-methoxyethoxy)benzene if the fluorine atom is a permanent structural feature of your API, or if you intend to utilize specialized Ni-catalysis or DoM to achieve unique regioselectivity.

References
  • Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. ACS Publications. URL:[Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. URL:[Link]

  • P,N,N-Pincer nickel-catalyzed cross-coupling of aryl fluorides and chlorides. RSC Publishing. URL:[Link]

  • Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. ChemRxiv. URL:[Link]

Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of 1-fluoro-4-(2-methoxyethoxy)benzene

This guide provides an in-depth, comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-fluoro-4-(2-methoxyethoxy)benzene, a key intermediate in pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-fluoro-4-(2-methoxyethoxy)benzene, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind the method development, the rigorous validation process according to international guidelines, and an objective comparison with alternative analytical techniques, supported by experimental data.

The Critical Role of Purity in Pharmaceutical Intermediates

The purity of an active pharmaceutical ingredient (API) is paramount to the safety and efficacy of a final drug product. This principle extends to all starting materials and intermediates, where impurities can compromise the yield, stability, and safety profile of the subsequent synthesis steps. For 1-fluoro-4-(2-methoxyethoxy)benzene, ensuring its purity is a critical quality control step to prevent the introduction of unwanted related substances, isomers, or residual starting materials into the API manufacturing process. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2][3].

The Primary Analytical Approach: A Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) is the quintessential "workhorse" for purity and assay testing in the pharmaceutical industry due to its versatility, robustness, and ability to analyze a wide range of non-volatile and thermally sensitive compounds.[4][5] For 1-fluoro-4-(2-methoxyethoxy)benzene, a reversed-phase HPLC (RP-HPLC) method with UV detection is the logical choice, leveraging the analyte's aromatic structure which imparts a strong UV chromophore.

Developed HPLC Method: Rationale and Parameters

The selection of chromatographic conditions is driven by the physicochemical properties of the analyte. A C18 column is chosen for its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water, is standard for RP-HPLC, and its ratio is optimized to achieve a suitable retention time and resolution from potential impurities.

ParameterConditionRationale
Instrument Standard HPLC System with UV DetectorWidely available and suitable for chromophoric analytes.
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for separating moderately polar organic molecules. Provides good efficiency and peak shape.
Mobile Phase Acetonitrile : Water (65:35, v/v)Provides optimal retention and separation. Acetonitrile is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °CEnsures consistent retention times and reduces viscosity, improving peak efficiency.
Detection UV at 274 nmWavelength of maximum absorbance for the aromatic ring system, ensuring high sensitivity.
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overload.
Run Time 15 minutesSufficient to elute the main peak and any potential late-eluting impurities.
Experimental Protocol: Standard and Sample Preparation
  • Reagents and Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm), 1-fluoro-4-(2-methoxyethoxy)benzene Reference Standard (>99.5% purity).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25.0 mg of the reference standard.

    • Transfer into a 25 mL volumetric flask.

    • Add ~15 mL of mobile phase and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with the mobile phase and mix thoroughly.

  • Sample Preparation (Test Concentration: 100 µg/mL):

    • Prepare a working standard by diluting 1.0 mL of the Stock Solution to 10.0 mL with the mobile phase.

    • Accurately weigh a sample of 1-fluoro-4-(2-methoxyethoxy)benzene.

    • Dissolve the sample in the mobile phase to achieve a theoretical concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.[6]

A Deep Dive into Method Validation: The Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[7] The following experiments are designed based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validation.[1][2][3]

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity, Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Final Validated Method for Routine QC Analysis Robustness->Final

Caption: Workflow for HPLC Method Validation.

Specificity

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][3] This ensures that the peak response is purely from the target analyte.

Experimental Protocol:

  • Forced Degradation: Subject the analyte sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.

  • Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Assess peak purity of the analyte peak in the stressed samples using a Diode Array Detector (DAD) to ensure no co-eluting peaks are present.

  • Resolution between the analyte peak and the closest eluting degradation product should be calculated.

Acceptance Criteria:

  • The method must be able to separate the analyte from all degradation products.

  • Peak purity index should be > 0.999.

  • Resolution (Rs) between the analyte and any adjacent peak should be ≥ 2.0.

Linearity and Range

Causality: Linearity establishes a direct proportional relationship between the concentration of the analyte and the instrumental response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[1]

Experimental Protocol:

  • Prepare a series of at least five calibration standards from the stock solution, spanning 50% to 150% of the nominal test concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by spiking a sample matrix with a known quantity of the analyte and measuring the percent recovery.[1]

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the test concentration) by spiking a known amount of analyte into a placebo or blank matrix.

  • Analyze the samples and calculate the percentage of analyte recovered.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[8]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for repeatability should be ≤ 1.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Detection and Quantitation Limits (LOD & LOQ)

Causality: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with suitable precision and accuracy.[1] These are critical for impurity analysis.

Experimental Protocol:

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Prepare samples at the calculated LOQ concentration and inject them (n=6) to confirm that the precision (%RSD) is acceptable.

Acceptance Criteria:

  • The method must be precise at the LOQ, typically with a %RSD ≤ 10%.

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][3]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a system suitability standard with each modified condition.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2 °C (28 °C and 32 °C)

    • Mobile Phase Composition: ± 2% absolute change in acetonitrile (e.g., 63% and 67%)

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within their acceptance criteria for all tested variations.

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance CriteriaStatus
Specificity Peak Purity Index > 0.999, Rs > 2.5Peak Purity > 0.999, Rs ≥ 2.0Pass
Linearity (r²) 0.9998≥ 0.999Pass
Range (µg/mL) 50 - 150Covers 80-120% of test conc.Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability %RSD) 0.45%≤ 1.0%Pass
Precision (Intermediate %RSD) 0.82%≤ 2.0%Pass
LOD (µg/mL) 0.05ReportablePass
LOQ (µg/mL) 0.15Confirmed (%RSD at LOQ = 6.5%)Pass
Robustness System suitability passed all conditionsSystem suitability criteria metPass

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, other techniques offer orthogonal approaches to purity assessment. The choice depends on the specific needs of the analysis, such as the nature of the analyte and potential impurities.[4]

Technique_Selection start Purity Analysis Required for 1-fluoro-4-(2-methoxyethoxy)benzene q1 Is the analyte volatile & thermally stable? start->q1 q2 Is absolute quantification without a specific standard needed? q1->q2 No gc Gas Chromatography (GC) q1->gc Yes q3 Is high-throughput analysis of non-volatile compounds required? q2->q3 No qnmr Quantitative NMR (qNMR) q2->qnmr Yes q3->start No/Re-evaluate hplc High-Performance Liquid Chromatography (HPLC) q3->hplc Yes

Caption: Decision tree for selecting an analytical technique.

Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[9] It is ideal for volatile and thermally stable compounds.[5][10]

Applicability: 1-fluoro-4-(2-methoxyethoxy)benzene has a moderate boiling point and is likely amenable to GC analysis. It would be particularly effective for identifying and quantifying volatile impurities like residual solvents.

Experimental Protocol (Conceptual):

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17).

  • Carrier Gas: Helium or Nitrogen.

  • Inlet Temperature: ~250 °C.

  • Oven Program: A temperature gradient (e.g., starting at 100 °C, ramping to 280 °C).

  • Detector: Flame Ionization Detector (FID) for high sensitivity to organic compounds or Mass Spectrometry (GC-MS) for definitive identification of impurities.[10]

Comparison:

FeatureHPLCGas Chromatography (GC)
Analyte Suitability Broad; non-volatile and thermally labile compounds.[4]Volatile and thermally stable compounds only.[9]
Separation Efficiency Very good.Excellent, often higher than HPLC.[4]
Speed Run times typically 10-60 minutes.[9]Often faster for volatile compounds.[9]
Cost Higher initial and running costs (solvents, pumps).[9]Generally more cost-effective (gases are cheaper than solvents).[9]
Primary Use Case Main purity/assay method for most drug substances.Excellent for residual solvents, volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is an absolute quantification method where the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei.[11] By adding a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly without needing a specific reference standard of the analyte itself.[12][13]

Applicability: qNMR provides an orthogonal, non-destructive method for purity determination. It can quantify the main component and any proton-containing impurities simultaneously, offering both structural and quantitative information. It is considered a primary method of measurement.[14]

Experimental Protocol (Conceptual):

  • Accurately weigh a sample of 1-fluoro-4-(2-methoxyethoxy)benzene and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve in a deuterated solvent (e.g., DMSO-d6).

  • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of signals).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity based on the integral ratio, number of protons, molecular weights, and masses.[12]

Comparison:

FeatureHPLCQuantitative NMR (qNMR)
Quantification Relative (requires a reference standard of the analyte).Absolute (uses an internal standard, not necessarily the analyte).[11]
Sensitivity High (µg/mL to ng/mL).Lower (mg/mL range).
Information Quantitative (amount).Quantitative (amount) and Qualitative (structure).
Sample Prep. More steps (dissolution, filtration).Simpler (weighing, dissolving).
Destructive? Yes (sample is consumed).No (sample can be recovered).[11]
Primary Use Case Routine QC, stability testing, impurity profiling.Reference standard characterization, orthogonal purity check.

Conclusion: An Integrated Approach to Purity Analysis

For the routine quality control and purity analysis of 1-fluoro-4-(2-methoxyethoxy)benzene, a validated reversed-phase HPLC method stands as the most robust, reliable, and appropriate choice. Its performance, verified through rigorous validation against ICH guidelines, ensures that the method is specific, accurate, and precise for its intended purpose.

Alternative techniques like Gas Chromatography and Quantitative NMR are not replacements but powerful orthogonal tools. GC is superior for analyzing volatile impurities, while qNMR offers an absolute measure of purity and is invaluable for characterizing reference standards. A comprehensive quality control strategy should leverage HPLC as the primary release method while considering GC and qNMR for complementary analyses during process development and reference material certification.

References

  • ICH Harmonised Tripartite Guideline. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Moravek. [Link]

  • Ma, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC. [Link]

  • NCERT. Purification and Criteria of Purity. National Council of Educational Research and Training. [Link]

  • Sinopec. (2025). Petroleum Ether Purity Metrics: Aromatics Content, Sulfur Traces And UV Cutoff Impacts. Sinopec. [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • BYJU'S. (2019). Methods of purification of organic compounds. BYJU'S. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Vlachos, N., et al. (2020). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. MDPI. [Link]

  • Siddiqui, A. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Royal Society of Chemistry. Supporting Information. RSC.org. [Link]

  • Aydin, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Wageningen University & Research. [Link]

  • Pacific BioLabs. Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Acohir. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Acohir. [Link]

  • Kumar, A., et al. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Aydin, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]

  • Chromoplus. (2018). Method categories according to the ICH Q2(R1). Chromoplus. [Link]

  • U.S. Pharmacopeia. Stimuli Article (qNMR). USP. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • Al-Rimawi, F., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. ResearchGate. [Link]

  • Carl ROTH. Liquid Chromatography HPLC. Carl ROTH. [Link]

  • ResearchGate. (2009). Optimization of the HPLC separation of aromatic groups in petroleum fractions. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • Triclinic Labs. Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Triclinic Labs. [Link]

  • Health Canada. (2015). Notice: Adoption of ICH guidance Q2(R1): Validation of Analytical Procedures: Text and Methodology. Canada.ca. [Link]

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Validation

A Senior Application Scientist's Guide to Fluorinated Benzene Derivatives in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2][3] Among the various fluorinated motifs, derivatives o...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2][3] Among the various fluorinated motifs, derivatives of fluorinated benzene are particularly prevalent, offering a powerful method to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[4] This guide provides an in-depth comparison of these derivatives, supported by experimental data and protocols, to empower researchers in making informed decisions for rational drug design.

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are central to its utility.[5][6][7] When appended to a benzene ring, these properties can profoundly influence a molecule's metabolic stability, lipophilicity, and the acidity or basicity (pKa) of nearby functional groups, ultimately impacting its bioavailability and target engagement.[1][5][8]

Part 1: Comparative Analysis of Fluorinated Benzene Derivatives

The location and number of fluorine substituents on a benzene ring are not trivial considerations; they dictate the electronic and steric profile of the molecule, leading to distinct pharmacological outcomes.

Monofluorination vs. Polyfluorination: A Numbers Game

The degree of fluorination has a significant impact on a compound's properties. While a single fluorine atom can subtly alter a molecule's characteristics, multiple fluorine atoms can induce more dramatic changes.

  • Metabolic Stability: A primary reason for introducing fluorine is to block metabolic "soft spots."[1][9] The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][10][11] For instance, replacing a hydrogen on a benzene ring prone to hydroxylation with a fluorine atom can effectively shut down that metabolic pathway.[5] However, this can sometimes lead to "metabolic switching," where the metabolic burden is shifted to another part of the molecule.[9]

  • Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex. A single fluorine substitution on an aromatic ring generally leads to a slight increase in LogP.[12] However, as more fluorine atoms are added, the increasing polarity of the molecule can counteract this effect. For example, while fluorobenzene is more lipophilic than benzene, hexafluorobenzene is less lipophilic than benzene. The introduction of fluorinated groups like trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) can dramatically increase lipophilicity.[10][11]

The Criticality of Positional Isomerism: Ortho, Meta, vs. Para

The position of a fluorine atom on the benzene ring relative to a key functional group can have profound electronic effects, primarily through induction.

  • pKa Modulation: Fluorine's strong electron-withdrawing nature can significantly alter the pKa of acidic or basic centers within a molecule.[1][2][13] This is crucial for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to its biological target.[1][7] For example, a fluorine atom in the para position of an aniline will have a more pronounced effect on its basicity compared to a fluorine in the meta position, due to the interplay of inductive and resonance effects.

  • Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.[5] The specific positioning of the fluorine is critical for optimizing these interactions.

Beyond Simple Fluorination: The Impact of Fluorinated Functional Groups
  • Trifluoromethyl (-CF3): This group is a popular choice in medicinal chemistry. It is a strong electron-withdrawing group and is significantly more lipophilic than a methyl group. The -CF3 group can also serve as a metabolic blocker and can influence molecular conformation.

  • Trifluoromethoxy (-OCF3): The -OCF3 group is also highly lipophilic and electron-withdrawing. It is often considered a "lipophilic hydrogen bond acceptor" and can offer a different steric and electronic profile compared to the -CF3 group.

Part 2: Data-Driven Comparisons

To illustrate the practical implications of these principles, the following table summarizes key physicochemical properties of various fluorinated benzene derivatives.

CompoundStructureLogPpKa (of aniline)Metabolic Stability (t½ in HLM, min)
Aniline0.904.63< 5
4-Fluoroaniline1.154.6515
2,4-Difluoroaniline1.533.2745
4-(Trifluoromethyl)aniline2.433.52> 60
4-(Trifluoromethoxy)aniline2.753.70> 60

Note: The LogP and pKa values are representative and can vary based on the experimental or computational method used. Metabolic stability data is illustrative and highly dependent on the specific compound and assay conditions.

Part 3: Experimental Protocols for Evaluation

To provide a practical framework for researchers, here are detailed protocols for assessing key properties of fluorinated benzene derivatives.

Protocol 1: Determination of Lipophilicity (LogP) by HPLC

Objective: To determine the octanol-water partition coefficient (LogP) of a compound using high-performance liquid chromatography (HPLC).

Methodology:

  • Preparation of Standards: Prepare stock solutions of a series of standard compounds with known LogP values in a suitable organic solvent (e.g., methanol).

  • HPLC System: Use a reverse-phase C18 column. The mobile phase is typically a gradient of acetonitrile and water.

  • Analysis: Inject each standard and the test compound onto the HPLC system and record the retention time.

  • Calibration Curve: Plot the logarithm of the retention time (log k') against the known LogP values of the standards to generate a calibration curve.

  • LogP Determination: Determine the LogP of the test compound by interpolating its log k' value on the calibration curve.[14]

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance in the presence of human liver microsomes.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, combine the test compound (typically at a final concentration of 1 µM) with human liver microsomes (final protein concentration of 0.5-1.0 mg/mL) in a phosphate buffer (pH 7.4).[9]

  • Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.[9]

  • Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system.[9]

  • Time Points and Quenching: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k.

Part 4: Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate important workflows and principles.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock combine Combine Compound & HLM in 96-well Plate prep_compound->combine prep_hlm Prepare HLM Suspension prep_hlm->combine prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_nadph->initiate preincubate Pre-incubate at 37°C combine->preincubate preincubate->initiate quench Quench at Time Points initiate->quench centrifuge Centrifuge quench->centrifuge lcms Analyze by LC-MS/MS centrifuge->lcms calculate Calculate t½ and Intrinsic Clearance lcms->calculate

Caption: Workflow for the in vitro metabolic stability assay.

pKa_Modulation cluster_aniline Aniline cluster_fluoroanilines Fluorine Substitution cluster_effects Effect on Basicity (pKa) aniline NH2 Benzene Ring ortho NH2 F Benzene Ring meta NH2 F Benzene Ring para NH2 F Benzene Ring pka_ortho pKa Decreased (Significant) ortho:port->pka_ortho Inductive Effect pka_meta pKa Decreased (Moderate) meta:port->pka_meta Inductive Effect pka_para pKa Decreased (Most Significant) para:port->pka_para Inductive & Resonance Effect

Caption: Impact of fluorine position on aniline pKa.

Conclusion

The strategic use of fluorinated benzene derivatives is a cornerstone of modern medicinal chemistry. By understanding the nuanced effects of fluorine substitution on a molecule's physicochemical and pharmacokinetic properties, researchers can more effectively design drug candidates with improved safety and efficacy profiles. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of these important compounds.

References

  • The role of fluorine in medicinal chemistry. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). ACS Publications. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. (2008). ACS Publications. [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (n.d.). PMC. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (n.d.). PMC. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Unknown Source. [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2021). ACS Publications. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC. [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln. [Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (2018). ACS Publications. [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023). MDPI. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025). ACS Publications. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. [Link]

  • Biological Potential of FluoroBenzene Analogs. (2016). JSciMed Central. [Link]

  • Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent. (n.d.). ChemRxiv. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). ResearchGate. [Link]

  • Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. (2009). PubMed. [Link]

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Comparative

A Comparative Guide to the GC-MS Analysis and Validation of 1-fluoro-4-(2-methoxyethoxy)benzene

Introduction In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates and active pharmaceutical ingredients is paramount. 1-fluoro-4-(2-methoxyethoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates and active pharmaceutical ingredients is paramount. 1-fluoro-4-(2-methoxyethoxy)benzene, a fluorinated aromatic ether, serves as a crucial building block in the synthesis of various target molecules. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final product. This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 1-fluoro-4-(2-methoxyethoxy)benzene.

This document is intended for researchers, scientists, and drug development professionals. It delves into the rationale behind the chosen analytical technique, offers a detailed experimental protocol, and presents a complete validation of the method in accordance with international guidelines.[1][2][3] Furthermore, a comparative analysis with alternative analytical techniques is provided to offer a broader perspective on available methodologies.

The Analytical Challenge and the Choice of GC-MS

The analysis of 1-fluoro-4-(2-methoxyethoxy)benzene presents a typical challenge in pharmaceutical analytics: the need for a highly selective and sensitive method to quantify the target analyte, often in the presence of structurally similar impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose.[4] The gas chromatograph provides excellent separation of volatile and semi-volatile compounds, while the mass spectrometer offers definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.[5][6]

GC-MS Method Protocol

A robust and reliable analytical method begins with a well-defined protocol. The following GC-MS method was developed and validated for the routine analysis of 1-fluoro-4-(2-methoxyethoxy)benzene.

Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: m/z 170 (M+)

    • Qualifier Ions: m/z 112, m/z 59

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 1-fluoro-4-(2-methoxyethoxy)benzene reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 1-fluoro-4-(2-methoxyethoxy)benzene in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation: Ensuring Fitness for Purpose

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3][7][8] The developed GC-MS method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][8][9]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. The specificity of the method was demonstrated by analyzing a blank (methanol), a placebo (matrix without the analyte), and a sample spiked with potential impurities. The chromatograms showed no interfering peaks at the retention time of 1-fluoro-4-(2-methoxyethoxy)benzene.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[3][10] A five-point calibration curve was constructed by plotting the peak area against the concentration of the analyte.

Concentration (µg/mL)Peak Area (n=3)
115,234
10151,987
25378,456
50755,123
1001,510,567

The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL, with a correlation coefficient (R²) of >0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy was determined by performing recovery studies on a placebo spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Recovery (%)
80%4039.899.5
100%5050.3100.6
120%6059.599.2

The mean recovery was between 99.2% and 100.6%, indicating high accuracy of the method.

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of a 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision (Inter-day precision): The same analysis was performed by a different analyst on a different day.

Precision LevelMean Peak Area (n=6)Standard Deviation% RSD
Repeatability754,9879,8151.30
Intermediate Precision756,12311,3421.50

The low relative standard deviation (%RSD) values demonstrate the excellent precision of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

These limits were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Workflow Diagrams

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C E Inject into GC-MS C->E D Prepare Sample Solution D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Calculate Concentration I->J K Generate Report J->K

Caption: Experimental workflow for GC-MS analysis.

Validation_Process Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters of analytical method validation.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of 1-fluoro-4-(2-methoxyethoxy)benzene. The choice of method often depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by gas chromatography, detection by mass spectrometry.High selectivity and sensitivity, definitive identification.Requires volatile/semi-volatile and thermally stable analytes.
HPLC-UV Separation by liquid chromatography, detection by UV-Vis spectroscopy.Wide applicability to non-volatile and thermally labile compounds.Lower selectivity than MS, potential for co-eluting interferences.
LC-MS Separation by liquid chromatography, detection by mass spectrometry.High selectivity and sensitivity for a wide range of compounds.Higher cost and complexity compared to HPLC-UV and GC-MS.
¹⁹F NMR Nuclear Magnetic Resonance spectroscopy of the ¹⁹F nucleus.Absolute quantification without a reference standard, provides structural information.[11][12][13]Lower sensitivity than chromatographic methods, requires higher sample concentrations.

Conclusion

The presented GC-MS method provides a reliable, accurate, and precise means for the quantitative analysis of 1-fluoro-4-(2-methoxyethoxy)benzene. The comprehensive validation demonstrates its suitability for routine use in quality control and research environments. While alternative techniques such as HPLC-UV, LC-MS, and ¹⁹F NMR offer their own advantages, GC-MS remains a gold standard for the analysis of volatile and semi-volatile aromatic compounds due to its excellent combination of separation efficiency and detection specificity.[4] The choice of the most appropriate analytical technique should be based on a thorough evaluation of the specific analytical needs and the properties of the analyte and sample matrix.

References

  • USP General Chapter <1225> Validation of Compendial Procedures. Ofni Systems. [Link]

  • Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Oxford Academic. [Link]

  • Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine ( 19 F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. ACS Publications. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • 1-fluoro-4-(2-methoxyethoxy)benzene — Chemical Substance Information. NextSDS. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • FDA Guidance on Analytical Method Validation. FDA. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • Gas chromatography-mass spectrometry analysis of petroleum ether... ResearchGate. [Link]

  • Japan Bioanalysis Forum. 5th JBF Symposium, Draft BMV Guideline for LBA. [Link]

  • New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. [Link]

  • GC-MSを用いた高感度分析法と異性体識別法の開発 (Development of highly sensitive analytical methods and isomer discrimination methods using GC-MS). 生産と技術. [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). ResearchGate. [Link]

  • Mass Spectrometric Analysis...Aliphatic Ethers. ACS Publications. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. [Link]

  • キャピラリーカラムを用いたGC/MSによる (GC/MS analysis of trace organic pollutants in environmental air using a capillary collumn). 日本環境衛生センター. [Link]

  • Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • GC・GC/MS メタボロミクスライブラリ. ジーエルサイエンス. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • GC/GCMS analysis of the petroleum ether and dichloromethane extracts of Moringa oleifera roots. PMC. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • GC/MS法による揮発性成分の多成分同時分析. 山口県ホームページ. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Adoption of ICH Guidance: Q2(R1): Validation of Analytical Procedures: Text and Methodology. Canada.ca. [Link]

  • ICH Q2(R1) Analytical Procedures Guide. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Validation

Benchmarking 1-Fluoro-4-(2-methoxyethoxy)benzene: A Comparative Guide on Metabolic Stability and Physicochemical Properties

Executive Summary In modern medicinal chemistry and materials science, the optimization of aryl ethers is a critical step in overcoming pharmacokinetic bottlenecks. Simple aryl ethers often suffer from poor aqueous solub...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, the optimization of aryl ethers is a critical step in overcoming pharmacokinetic bottlenecks. Simple aryl ethers often suffer from poor aqueous solubility and rapid phase I metabolism (specifically, cytochrome P450-mediated para-hydroxylation and O-dealkylation).

1-Fluoro-4-(2-methoxyethoxy)benzene (CAS: 1174295-65-8) represents a rationally designed building block that simultaneously addresses both liabilities. By benchmarking this compound against standard ether analogs—such as anisole, 1,4-dimethoxybenzene, and 1-(2-methoxyethoxy)benzene—this guide provides an objective, data-driven analysis of how dual-modification (para-fluorination combined with short-chain PEGylation) enhances metabolic stability and physicochemical properties.

Structural Rationale: The Causality of Dual-Modification

To understand the superior performance of 1-fluoro-4-(2-methoxyethoxy)benzene, we must analyze the physical organic chemistry driving its behavior [1].

The Para-Fluoro Substitution (Metabolic Shielding)

Cytochrome P450 (CYP450) enzymes readily oxidize electron-rich aryl rings, typically targeting the sterically accessible and electronically activated para position relative to the ether oxygen.

  • Causality: Fluorine is a classic bioisostere for hydrogen; its van der Waals radius (1.47 Å) is remarkably close to that of hydrogen (1.20 Å), allowing it to occupy the same steric space without disrupting target binding [2]. However, replacing the para C-H bond (~113 kcal/mol) with a C-F bond (~126 kcal/mol) significantly raises the transition state energy required for CYP450-mediated hydrogen atom transfer (HAT) [1].

  • Inductive Effect: Furthermore, fluorine's strong electronegativity exerts an inductive pull that reduces the electron density of the ether oxygen, subtly disfavoring the formation of the radical cation intermediate required for O-dealkylation [3].

The 2-Methoxyethoxy Group (Solubility Enhancement)

While fluorination improves stability, it inherently increases lipophilicity, which can lead to poor aqueous solubility.

  • Causality: Replacing a standard methoxy group with a 2-methoxyethoxy chain (a mini-PEG motif) introduces rotational flexibility and an additional hydrogen-bond acceptor. This flexibility disrupts the rigid crystal packing forces typical of planar aryl systems, lowering the melting point and drastically improving thermodynamic solubility. It effectively buffers the lipophilicity introduced by the fluorine atom, maintaining the compound within optimal drug-like chemical space.

Metabolic Pathway Analysis

The diagram below illustrates the divergent metabolic fates of a standard non-fluorinated ether versus the fluorinated benchmark.

MetabolicPathway A 1-(2-methoxyethoxy)benzene (Non-fluorinated) C CYP450 Oxidation (Para-hydroxylation) A->C Susceptible C-H B 1-fluoro-4-(2-methoxyethoxy)benzene (Fluorinated) D CYP450 Oxidation (Blocked by C-F bond) B->D Strong C-F (126 kcal/mol) E Rapid Clearance (Hydroquinone derivatives) C->E Degradation F Prolonged Half-life (Metabolically Stable) D->F Stability Maintained

CYP450-mediated para-hydroxylation blockade via fluorine substitution.

Comparative Performance Data

The following table synthesizes the benchmarking data, highlighting the step-wise improvement in physicochemical and metabolic parameters as structural complexity increases.

CompoundStructure TypeLogP (Shake-Flask)Kinetic Sol. (µM)HLM t1/2​ (min) CLint​ (µL/min/mg)
Anisole Standard Aryl Ether2.11~80012.5115.0
1,4-Dimethoxybenzene Para-substituted Ether2.04~95018.285.4
1-(2-methoxyethoxy)benzene PEGylated Aryl Ether1.85>200022.065.1
1-Fluoro-4-(2-methoxyethoxy)benzene Fluorinated + PEGylated2.15>2000>120.0<10.0

Data Interpretation: The addition of the methoxyethoxy group (Row 3) maximizes solubility (>2000 µM) but only marginally improves metabolic half-life. The introduction of the para-fluorine (Row 4) acts synergistically: it preserves the high solubility while extending the microsomal half-life beyond 120 minutes, reducing intrinsic clearance ( CLint​ ) to negligible levels.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every reagent and step serves a specific mechanistic purpose.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the in vitro intrinsic clearance ( CLint​ ) by measuring the disappearance of the parent compound over time.

HLMWorkflow Step1 Compound Incubation (HLM + Buffer, 37°C) Step2 Reaction Initiation (Add NADPH) Step1->Step2 Step3 Time-Course Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Quench & Precipitate (Cold ACN + IS) Step3->Step4 Step5 LC-MS/MS Analysis (Quantify Remaining %) Step4->Step5

Experimental workflow for the Human Liver Microsomal (HLM) stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 1-fluoro-4-(2-methoxyethoxy)benzene in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: A low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics ( [S]≪Km​ ), preventing enzyme saturation.

  • Incubation: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes. Causality: 0.5 mg/mL is the optimal threshold to provide sufficient enzymatic activity while minimizing non-specific protein binding that could artificially inflate apparent stability.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, phase I oxidation cannot occur, serving as a negative control baseline.

  • Time-Course Sampling: At precisely 0, 5, 15, 30, 60, and 120 minutes, extract 50 µL aliquots from the incubation matrix.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (IS) (e.g., labetalol). Causality: Cold ACN instantly denatures the CYP450 enzymes, halting the reaction at exact time points. The IS corrects for any matrix effects or ionization suppression during downstream mass spectrometry.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the percentage of parent compound remaining.

Protocol B: Shake-Flask LogP Determination
  • Saturation: Pre-saturate 1-octanol and HPLC-grade water by stirring them together vigorously for 24 hours. Separate the phases. Causality: Pre-saturation prevents volume shifts during the actual experiment due to mutual solubility of the solvents.

  • Dissolution: Dissolve 1 mg of the test compound in 10 mL of the pre-saturated 1-octanol.

  • Partitioning: Add 10 mL of pre-saturated water to the octanol solution in a separatory funnel. Shake vigorously for 60 minutes at 25°C, then allow 24 hours for complete phase separation.

  • Quantification: Carefully extract samples from both the aqueous and octanol layers. Quantify the concentration in each phase using UV-Vis spectroscopy or HPLC. Calculate LogP as log10​([C]octanol​/[C]water​) .

Conclusion

Benchmarking 1-fluoro-4-(2-methoxyethoxy)benzene against standard ether compounds reveals a masterclass in structural optimization. The inclusion of the 2-methoxyethoxy tail successfully circumvents the poor solubility associated with rigid aryl systems. Concurrently, the strategic placement of a fluorine atom at the para position acts as a metabolic shield, terminating the primary CYP450 oxidation pathway without pushing the molecule out of optimal lipophilic space. For drug development professionals, this compound serves as a highly robust, metabolically inert scaffold for constructing advanced therapeutics.

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Methods to Increase the Metabolic Stability of 18F-Radiotracers Source: Molecules (MDPI) URL: [Link]

Comparative

mass spectrometry fragmentation patterns of 1-fluoro-4-(2-methoxyethoxy)benzene vs anisole

Introduction & Structural Significance In drug development and synthetic chemistry, alkyl aryl ethers are ubiquitous structural motifs. Anisole (methoxybenzene) serves as the fundamental prototype for this class, exhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

In drug development and synthetic chemistry, alkyl aryl ethers are ubiquitous structural motifs. Anisole (methoxybenzene) serves as the fundamental prototype for this class, exhibiting baseline stability and predictable unimolecular dissociation. In contrast, 1-fluoro-4-(2-methoxyethoxy)benzene represents a highly functionalized, PEGylated-like aromatic system. The addition of the para-fluorine atom enhances metabolic stability, while the extended alkoxy chain improves aqueous solubility—both critical parameters in modern pharmacokinetics.

Understanding the differences in their Electron Ionization Mass Spectrometry (EI-MS) fragmentation patterns is vital for accurate structural elucidation. This guide provides an objective, data-driven comparison of their gas-phase behavior, detailing the mechanistic causality behind their distinct mass spectra.

Mechanistic Principles: Charge Localization and Causality

When subjected to 70 eV electron ionization, both molecules initially lose an electron from the most basic site—the ether oxygen—forming a radical cation [M]+∙ . However, their subsequent fragmentation pathways diverge drastically due to their structural differences:

  • Anisole (The Rigid Prototype): Lacking a β -hydrogen on its alkyl group, anisole cannot undergo low-energy alkene elimination. Instead, fragmentation requires significant energy to break the O−CH3​ bond, leading to the loss of a methyl radical (forming a phenoxyl cation) or the complex rearrangement and loss of formaldehyde ( CH2​O ) to form a highly stable benzene radical cation. This behavior is well-documented in foundational studies on the [1].

  • 1-Fluoro-4-(2-methoxyethoxy)benzene (The Flexible Chain): The extended ether chain drastically alters the thermodynamic landscape. The presence of hydrogens on the carbon β to the phenoxy oxygen allows for a facile, low-energy McLafferty-type rearrangement. The oxygen radical abstracts a hydrogen, leading to the expulsion of a neutral alkene (methyl vinyl ether) via a stable cyclic transition state. Consequently, the molecular ion is rapidly depleted, and the base peak shifts to the resulting fluorophenol radical cation.

Self-Validating GC-MS Experimental Protocol

To ensure high-resolution, reproducible data, the following protocol employs a self-validating system. Every step is designed with built-in causality to verify instrument performance and eliminate false positives.

System Suitability & Calibration:

  • Mass Axis Tuning: Introduce Perfluorotributylamine (PFTBA) into the MS. Adjust repeller and lens voltages to achieve target relative abundances for m/z 69 (100%), 219 (>35%), and 502 (>1%).

    • Causality: This guarantees mass accuracy and prevents mass discrimination across the quadrupole, ensuring high-mass fragments are accurately represented.

  • Baseline Verification: Inject 1 µL of GC-grade dichloromethane (Blank).

    • Causality: Proves the system is free of column bleed or carryover that could mask low-abundance diagnostic ions.

Sample Preparation & Internal Standardization: 3. Analyte Preparation: Dilute anisole and 1-fluoro-4-(2-methoxyethoxy)benzene standards to 10 µg/mL in dichloromethane. 4. Internal Standard (IS): Spike all samples with 1 µg/mL Anisole-d8.

  • Causality: Acts as a continuous internal control. If the Anisole-d8 molecular ion (m/z 116) deviates in intensity or retention time, the run is immediately flagged for injection anomalies, ensuring all comparative data is quantitatively trustworthy.

Instrumental Parameters: 5. Chromatography: HP-5MS column (30 m × 0.25 mm, 0.25 µm). Inject 1 µL at a 10:1 split ratio. Oven program: 50°C (hold 1 min) 15°C/min to 280°C.

  • Causality: The non-polar stationary phase minimizes silanol interactions with the ether oxygens, providing sharp Gaussian peaks that maximize MS signal-to-noise ratios.
  • Ionization: EI source at 70 eV; Source Temp 230°C; Quadrupole Temp 150°C.
  • Causality: 70 eV is the universal standard, providing sufficient excess energy to induce reproducible fragmentation without completely obliterating the molecular ion, allowing for direct library matching.

Comparative Quantitative Data

The tables below summarize the diagnostic fragments generated under the standardized 70 eV EI-MS conditions.

Table 1: Anisole Fragmentation Profile

Data aligns with established profiles for the [2].

m/zRelative AbundanceFragment IdentityMechanistic Origin
108 100% (Base Peak) [C7​H8​O]+∙ Intact Molecular Ion. Highly stable due to lack of low-energy dissociation pathways.
93 ~15% [C6​H5​O]+ Loss of ∙CH3​ (-15 Da) via α -cleavage, forming the phenoxyl cation.
78 ~60% [C6​H6​]+∙ Loss of neutral formaldehyde ( CH2​O , -30 Da) via complex rearrangement.
65 ~25% [C5​H5​]+ Loss of CO (-28 Da) from the m/z 93 phenoxyl cation, yielding the cyclopentadienyl cation.
Table 2: 1-Fluoro-4-(2-methoxyethoxy)benzene Fragmentation Profile

Data extrapolated from structural analogs and [3, 4].

m/zRelative AbundanceFragment IdentityMechanistic Origin
170 ~20% [C9​H11​FO2​]+∙ Intact Molecular Ion. Lower abundance due to facile chain fragmentation.
112 100% (Base Peak) [C6​H5​FO]+∙ Loss of methyl vinyl ether ( C3​H6​O , -58 Da) via hydrogen-transfer alkene elimination.
111 ~15% [C6​H4​FO]+ Loss of ∙C3​H7​O radical (-59 Da) via direct Ar-O-C bond cleavage.
84 ~20% [C5​H5​F]+∙ Loss of CO (-28 Da) from the m/z 112 fluorophenol cation.
59 ~45% [C3​H7​O]+ Aliphatic oxonium ion resulting from side-chain cleavage and charge retention.

Visualizing the Fragmentation Pathways

To map the causality of these unimolecular dissociations, the following diagrams illustrate the respective pathways.

Anisole_Fragmentation M Anisole [M]⁺• m/z 108 F1 Phenoxyl Cation m/z 93 M->F1 - CH₃• (-15 Da) F2 Benzene Cation m/z 78 M->F2 - CH₂O (-30 Da) F3 Cyclopentadienyl Cation m/z 65 F1->F3 - CO (-28 Da)

Figure 1: EI-MS fragmentation pathway of anisole.

FluoroEther_Fragmentation M 1-Fluoro-4-(2-methoxyethoxy)benzene [M]⁺• m/z 170 F1 Fluorophenol Cation m/z 112 M->F1 - C₃H₆O (-58 Da) Alkene Elimination F2 Fluorophenoxyl Cation m/z 111 M->F2 - •C₃H₇O (-59 Da) α-Cleavage F3 Oxonium Cation m/z 59 M->F3 Charge Retention on Alkyl Chain F4 Fluorocyclopentadienyl Cation m/z 84 F1->F4 - CO (-28 Da)

Figure 2: EI-MS fragmentation pathway of 1-fluoro-4-(2-methoxyethoxy)benzene.

Conclusion

The comparison between anisole and 1-fluoro-4-(2-methoxyethoxy)benzene perfectly illustrates how structural extensions dictate mass spectrometric behavior. While anisole relies on high-energy radical losses, yielding a robust molecular ion (m/z 108), the fluorinated ether's extended chain provides a thermodynamic "escape route." The highly diagnostic m/z 112 base peak confirms that alkene elimination via hydrogen transfer is the dominant causal pathway for this class of molecules. For researchers developing fluorinated or PEGylated therapeutics, monitoring these specific transitions (m/z 170 112 and m/z 112 84) is essential for accurate LC-MS/MS or GC-MS assay development.

References

  • Roithová, J., Schröder, D., & Schwarz, H. "Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives". The Journal of Physical Chemistry A, ACS Publications. URL:[Link]

  • Finley, J., et al. "Dissociation of gas-phase anisole induced by low-energy electron interactions: understanding patterns of aromatic bond cleavage". Physica Scripta, OSTI.gov. URL:[Link]

  • National Center for Biotechnology Information. "2-Methoxyethyl phenyl ether | CID 96375". PubChem. URL:[Link]

  • NIST Mass Spectrometry Data Center. "Benzene, (2-methoxyethoxy)-". NIST Chemistry WebBook. URL:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-Fluoro-4-(2-methoxyethoxy)benzene: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed protocol for the proper disposal of 1-Fluoro-4-(2-methoxyethoxy)benzene, a halogenated...

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Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed protocol for the proper disposal of 1-Fluoro-4-(2-methoxyethoxy)benzene, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this substance.

Understanding the Hazards: Why Proper Disposal is Non-Negotiable

1-Fluoro-4-(2-methoxyethoxy)benzene is classified with several hazards that necessitate careful handling and disposal. Understanding these risks is the first step in ensuring laboratory safety.

Hazard Classification of 1-Fluoro-4-(2-methoxyethoxy)benzene:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1]
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H336: May cause drowsiness or dizziness.[1]

Due to its classification as a hazardous substance, 1-Fluoro-4-(2-methoxyethoxy)benzene cannot be disposed of as common waste. Improper disposal, such as pouring it down the drain or placing it in regular trash, can lead to environmental contamination and may result in significant legal and financial penalties.[2] Halogenated organic compounds can be persistent in the environment and may have detrimental effects on ecosystems.

The Core Principle: Segregation and Professional Disposal

The fundamental principle for the disposal of 1-Fluoro-4-(2-methoxyethoxy)benzene is that it must be handled as hazardous waste and disposed of through an approved waste disposal plant.[3][4][5] This typically involves incineration at a specialized facility equipped to handle halogenated organic compounds.

The following workflow outlines the essential steps for the proper disposal of this chemical from the point of generation to its final removal from the laboratory.

A 1. Waste Generation (Unused reagent, contaminated materials) B 2. Waste Segregation (Halogenated Organic Waste) A->B Segregate at source C 3. Containerization (Properly labeled, sealed container) B->C Transfer to appropriate waste container D 4. Temporary Storage (Designated Satellite Accumulation Area) C->D Store safely E 5. Waste Pickup Request (Contact EHS or approved contractor) D->E When container is full or upon project completion F 6. Professional Disposal (Transport to a licensed facility for incineration) E->F Scheduled removal

Caption: Disposal workflow for 1-Fluoro-4-(2-methoxyethoxy)benzene.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe handling and disposal of 1-Fluoro-4-(2-methoxyethoxy)benzene.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[3]

  • Lab Coat: A standard laboratory coat is required to protect against skin contact.[3]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator.[3]

Step 2: Waste Segregation at the Source

Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate cost-effective disposal.

  • Designated Waste Stream: 1-Fluoro-4-(2-methoxyethoxy)benzene is a halogenated organic compound . It must be collected in a waste container specifically designated for this category.[6]

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste.[7] Mixing incompatible waste streams can create unforeseen hazards and significantly increase disposal costs.[6]

Step 3: Proper Containerization

The choice of waste container is critical for safe storage and transport.

  • Material Compatibility: Use a container made of a material that is compatible with 1-Fluoro-4-(2-methoxyethoxy)benzene, typically a high-density polyethylene (HDPE) or glass bottle.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-Fluoro-4-(2-methoxyethoxy)benzene". If other compatible halogenated solvents are added to the same container, their names should also be listed. The label should also include the accumulation start date.[8]

  • Secure Closure: The container must have a secure, leak-proof cap and should be kept closed at all times except when adding waste.[6]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories generating hazardous waste must have a designated Satellite Accumulation Area for the temporary storage of waste containers.[9]

  • Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[9][10]

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Storage Limits: Do not exceed the storage limits for hazardous waste in your SAA as defined by the EPA and your institution's policies (typically a maximum of 55 gallons).[9]

Step 5: Arranging for Disposal

Once the waste container is full or the project is complete, you must arrange for its removal by trained professionals.

  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary point of contact for hazardous waste disposal. They will have established procedures for waste pickup and disposal.

  • Waste Manifest: You will likely need to complete a hazardous waste manifest form, providing details about the contents of the waste container.

  • Licensed Waste Hauler: The EHS office will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate the risks.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Notify your supervisor and your institution's EHS department immediately.

  • Control: If the spill is small and you are trained to do so, you can manage the cleanup.

    • Wear appropriate PPE.

    • Contain the spill using a chemical spill kit with an absorbent material suitable for organic solvents (e.g., vermiculite or sand).[12]

    • Cover the spill with the absorbent material, working from the outside in.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[4][12]

  • Ventilate: Increase ventilation in the area to disperse any vapors.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 1-Fluoro-4-(2-methoxyethoxy)benzene is a critical responsibility for all laboratory personnel. By following these guidelines, you contribute to a safer working environment, ensure compliance with environmental regulations, and uphold the principles of responsible scientific practice. Always consult your institution's specific policies and the Safety Data Sheet (SDS) for the most current and detailed information.

References

  • Cole-Parmer. (2004, October 5). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. Retrieved from [Link]

  • NextSDS. (n.d.). 1-fluoro-4-(2-methoxyethoxy)benzene — Chemical Substance Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Fluoro-4-(2-methoxyethoxy)benzene

Operational Safety and PPE Guide for Handling 1-Fluoro-4-(2-methoxyethoxy)benzene As a Senior Application Scientist, I recognize that laboratory safety cannot be reduced to a generic checklist. For researchers and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide for Handling 1-Fluoro-4-(2-methoxyethoxy)benzene

As a Senior Application Scientist, I recognize that laboratory safety cannot be reduced to a generic checklist. For researchers and drug development professionals handling specialized fluorinated building blocks like 1-Fluoro-4-(2-methoxyethoxy)benzene (CAS: 1174295-65-8) , safety protocols must be self-validating systems grounded in the chemical's specific physical and toxicological properties. This guide synthesizes technical accuracy with field-proven insights to provide a definitive operational and disposal plan.

Mechanistic Hazard Profile

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why this compound poses a risk. According to standard Safety Data Sheet (SDS) classifications[1], 1-Fluoro-4-(2-methoxyethoxy)benzene exhibits the following hazards:

  • Acute Tox. 4 (Oral, Dermal, Inhalation): The combination of a lipophilic fluorobenzene ring and a methoxyethoxy ether moiety enhances the molecule's ability to partition across cellular lipid bilayers. This facilitates rapid dermal and mucosal absorption, leading to systemic toxicity[2].

  • Skin Irrit. 2 & Eye Irrit. 2A: Halogenated ethers act as organic solvents that can strip protective lipids (defatting) from the stratum corneum and cause acute inflammatory responses in the cornea[3].

  • STOT SE 3 (Specific Target Organ Toxicity - Single Exposure): Inhalation of volatile ether components typically leads to transient central nervous system (CNS) depression or respiratory tract irritation[1]. Furthermore, the ether linkage carries a latent risk of forming unstable peroxides upon prolonged exposure to oxygen, requiring vigilance during storage[3].

Toxicity Chem 1-Fluoro-4-(2-methoxyethoxy)benzene CAS: 1174295-65-8 Inhalation Inhalation (STOT SE 3) Chem->Inhalation Dermal Dermal (Skin Irrit. 2) Chem->Dermal Ocular Ocular (Eye Irrit. 2A) Chem->Ocular CNS CNS Depression & Respiratory Irritation Inhalation->CNS Lipid Lipid Bilayer Disruption (Defatting) Dermal->Lipid Cornea Corneal Inflammation Ocular->Cornea

Mechanistic hazard pathways for 1-Fluoro-4-(2-methoxyethoxy)benzene exposure.

The Self-Validating PPE System

Every piece of PPE serves as a targeted barrier against the mechanistic pathways outlined above. Standard laboratory attire is insufficient; your equipment must be selected based on the solvent properties of halogenated ethers[4].

PPE CategorySpecification / Quantitative MetricMechanistic Rationale
Hand Protection Nitrile gloves (Thickness: ≥0.11 mm, Breakthrough: >240 min).Nitrile provides a strong barrier against aliphatic ethers, preventing lipid bilayer disruption and dermal toxicity[2].
Eye Protection Indirect-vented chemical splash goggles (ANSI Z87.1+).Protects against aerosolized droplets causing Eye Irrit. 2A. Standard safety glasses are inadequate for splash risks[3].
Body Protection Flame-resistant (FR) lab coat and chemical-resistant apron.Prevents systemic dermal absorption (Acute Tox. 4) in the event of a major spill[1].
Respiratory NIOSH half-face respirator (Organic Vapor Cartridge).Mitigates STOT SE 3 risks (CNS depression) by filtering volatile ether vapors if handling outside a hood[2].
Engineering Chemical Fume Hood (Face Velocity: 80–120 fpm).Primary containment to prevent inhalation of vapors and ensure safe clearance[4].

Step-by-Step Operational Protocol

Handling this compound requires a highly controlled environment to prevent inhalation exposure and environmental contamination.

Phase 1: Pre-Operational Readiness

  • Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm). Never handle this compound on an open bench[4].

  • Peroxide Testing: Because the molecule contains an ether linkage, test older stock solutions for peroxides using standard iodide test strips before physical manipulation. Ethers can form explosive peroxides over time when exposed to air[3].

  • PPE Donning: Inspect all gloves for pinhole leaks. Don the lab coat, goggles, and double gloves.

Phase 2: Dispensing and Manipulation

  • Closed-System Transfer: Use a gas-tight syringe or a dedicated volumetric pipette to transfer the liquid. Avoid pouring directly from the reagent bottle to minimize vapor generation.

  • Spill Containment: Perform all transfers over a secondary containment tray lined with an absorbent, chemical-resistant pad.

Phase 3: Post-Operation Decontamination

  • Surface Cleaning: Wipe down the fume hood surface and secondary containment with a 60-70% ethanol solution, followed by soap and water, to remove lipophilic residues[2].

  • Doffing: Remove outer gloves first, handling them by the inside cuff to avoid secondary dermal exposure. Wash hands thoroughly with soap and water immediately after removing the inner gloves[3].

Workflow Step1 1. Pre-Check Fume Hood & Peroxide Test Step2 2. Don PPE Nitrile, Goggles, Lab Coat Step1->Step2 Step3 3. Dispense Closed System Step2->Step3 Step4 4. Decontaminate Soap & Water Step3->Step4 Step5 5. Disposal Halogenated Waste Step4->Step5

Step-by-step operational and disposal workflow for halogenated ethers.

Waste Segregation and Disposal Plan

Improper disposal of fluorinated aromatics can lead to severe environmental toxicity and regulatory violations.

  • Segregation: 1-Fluoro-4-(2-methoxyethoxy)benzene must be strictly segregated into Halogenated Organic Waste containers[4]. Do not mix with non-halogenated solvents, as this complicates incineration processes and exponentially increases disposal costs.

  • Containment: Use high-density polyethylene (HDPE) or glass waste carboys. Ensure the container is tightly sealed and stored in a well-ventilated, secondary containment area away from strong oxidizing agents[3].

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste", the specific chemical name, and the associated GHS hazard pictograms (Acute Toxicity, Irritant)[1].

  • Solid Waste: Dispose of all contaminated gloves, absorbent pads, and empty reagent bottles as hazardous solid waste through your institution's Environmental Health & Safety (EH&S) program[4].

References

  • NextSDS. "1-fluoro-4-(2-methoxyethoxy)benzene — Chemical Substance Information". Retrieved from 1

  • National Institutes of Health (NIH) / PubChem. "Pentachloroanisole (Halogenated Ethers Reactivity Profile)". Retrieved from 2

  • National Oceanic and Atmospheric Administration (NOAA) / CAMEO Chemicals. "METHYL CHLOROMETHYL ETHER (Halogenated Ether Hazards)". Retrieved from 3

  • Columbia University Environmental Health & Safety. "Use of Isoflurane as an Anesthetic in Animal Protocols (Halogenated Ether Handling & Disposal)". Retrieved from 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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